Lji308
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJEQHNWKQNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LJI308: A Technical Guide to its Mechanism of Action as a Pan-RSK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of LJI308, a potent and selective small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family. This document consolidates key findings from preclinical research, presenting its molecular target, signaling pathway, and cellular effects. Detailed experimental protocols for assays relevant to the characterization of this compound and similar kinase inhibitors are also provided, alongside a structured summary of quantitative data.
Core Mechanism of Action: Targeting the RSK Signaling Nexus
This compound is a pan-inhibitor of the RSK family of serine/threonine kinases, targeting RSK1, RSK2, and RSK3 with high potency.[1][2][3][4] RSK isoforms are key downstream effectors of the Ras-mitogen-activated protein kinase (Ras-MAPK) signaling pathway, playing a crucial role in cell proliferation, survival, and motility.[3] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of RSK isoforms.
A critical downstream substrate of RSK is the Y-box binding protein-1 (YB-1), a multifunctional oncoprotein implicated in drug resistance and cancer progression.[2][5][6] RSK-mediated phosphorylation of YB-1 at serine 102 (S102) is a key event for many of YB-1's functions.[2] this compound effectively blocks the phosphorylation of YB-1 by inhibiting RSK.[2][3][7] This inhibition of the RSK/YB-1 signaling axis is central to the anti-cancer effects of this compound.
The Ras-MAPK pathway, often activated by growth factors like EGF or mutations in genes such as KRAS, leads to the activation of RSK.[2][3] this compound's inhibition of RSK effectively uncouples this upstream signaling from downstream cellular responses mediated by YB-1 and other RSK substrates.
Quantitative Data Summary
The potency of this compound has been quantified through both enzymatic and cell-based assays. The following table summarizes the key inhibitory concentrations.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 | RSK1 | 6 nM | [1][2][4] |
| RSK2 | 4 nM | [1][2][4] | |
| RSK3 | 13 nM | [1][2][4] | |
| S6K1 | 0.8 µM | [2][7] | |
| EC50 | MDA-MB-231 (TNBC) | 0.2–0.3 µM | [1] |
| H358 | 0.2–0.3 µM | [1] |
IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cellular assays for inhibition of YB-1 phosphorylation.
Cellular and Therapeutic Implications
Research has demonstrated that this compound's mechanism of action translates into significant anti-cancer effects, particularly in challenging cancer subtypes.
-
Inhibition of Cancer Cell Growth: this compound suppresses the growth of triple-negative breast cancer (TNBC) cell lines.[1][3] This effect is also observed in 3-dimensional soft agar cultures, indicating an impact on anchorage-independent growth.[5]
-
Induction of Apoptosis: The reduction in cell growth upon this compound treatment is attributed to the induction of apoptosis.[5][6]
-
Eradication of Cancer Stem Cells (CSCs): A pivotal finding is the ability of this compound to target and eliminate the CSC population in TNBC.[1][5][6] CSCs are often resistant to conventional chemotherapy and are thought to drive tumor recurrence.[1] this compound demonstrates greater efficacy in eradicating CSCs compared to some traditional chemotherapeutic agents.[1]
-
Overcoming Chemoresistance: By targeting the RSK/YB-1 pathway, which is implicated in drug resistance, this compound has the potential to overcome chemoresistance in various cancers.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro RSK Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of RSK isoforms and to calculate IC50 values.
Materials:
-
Recombinant full-length RSK1, RSK2, or RSK3 protein.
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH).
-
ATP.
-
This compound in various dilutions.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, 0.01% Tween-20).[1]
-
EDTA solution (to stop the reaction).
-
Detection reagents (e.g., anti-phospho-substrate antibody and AlphaScreen reagents).[1]
-
96-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant RSK enzyme (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3).[1]
-
Add the this compound dilutions to the respective wells. Include a DMSO control.
-
Add the peptide substrate (e.g., 200 nM).[1]
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).[1]
-
Incubate the plate at room temperature for a defined period (e.g., 150 minutes).[1]
-
Stop the reaction by adding 60 mM EDTA.[1]
-
Determine the extent of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method like AlphaScreen.[1]
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-YB-1
This method is used to assess the effect of this compound on the phosphorylation of its downstream target, YB-1, in a cellular context.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HTRY-LT1).
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-YB-1 (S102), anti-total YB-1, and a loading control (e.g., anti-vinculin or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 72 hours).[5] Include a DMSO control.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YB-1 (S102) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies for total YB-1 and a loading control.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines.
-
This compound.
-
96-well tissue culture-treated plates (opaque-walled for luminescent assays).
-
Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Seed a low density of cells (e.g., 1000 cells/well) in a 96-well plate and allow them to attach overnight.[1]
-
Add serial dilutions of this compound to the wells. Include a DMSO control.
-
Incubate the plates for a defined period (e.g., 72 or 96 hours).[1][2]
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Cancer cell lines.
-
This compound.
-
Agar.
-
2X cell culture medium.
-
6-well plates.
Procedure:
-
Prepare a base layer of 0.5-0.8% agar in complete medium and pour it into 6-well plates. Allow it to solidify.
-
Prepare a single-cell suspension of the cancer cells.
-
Mix the cell suspension with a lower concentration of agar (e.g., 0.3-0.4%) in 2X medium containing the desired concentration of this compound or DMSO.
-
Carefully layer this cell-agar mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, replenishing the medium with this compound or DMSO weekly.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well using a microscope.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cancer cell lines.
-
This compound.
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 6 days).[5]
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow
The characterization of a kinase inhibitor like this compound typically follows a logical progression from in vitro enzymatic assays to cellular and potentially in vivo studies.
Conclusion
This compound is a potent pan-RSK inhibitor that exerts its anti-cancer effects primarily through the inhibition of the RSK/YB-1 signaling axis. This leads to decreased cell proliferation, induction of apoptosis, and, notably, the eradication of therapy-resistant cancer stem cells. These characteristics make this compound a promising therapeutic agent, particularly for aggressive and difficult-to-treat cancers like TNBC. The experimental protocols and workflow detailed in this guide provide a framework for the further investigation of this compound and other novel kinase inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. millerlaboratory.org [millerlaboratory.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Lji308: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lji308 is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Its discovery has provided a valuable chemical probe to elucidate the role of RSK signaling in various cellular processes and a potential therapeutic agent, particularly in the context of oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound was identified through a structure-based drug design approach aimed at developing highly potent and selective inhibitors of the RSK family.[1][2] The rationale for targeting RSK stems from its role as a downstream effector of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer.[3] RSK has been implicated in promoting cell survival, proliferation, and drug resistance.[4]
Initial high-throughput screening identified a bis-phenol pyrazole scaffold as an inhibitor of the N-terminal kinase domain of RSK2.[1][5] Subsequent optimization through conformational analysis and scaffold morphing led to the development of the highly potent difluorophenol pyridine inhibitor, this compound.[1] This novel inhibitor demonstrated excellent selectivity for the RSK kinase family over other kinases.[2][5]
Quantitative Biological Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Reference |
| RSK1 | 6 | [6][7] |
| RSK2 | 4 | [6][7] |
| RSK3 | 13 | [6][7] |
| S6K1 | 800 | [7] |
| Caption: In vitro inhibitory activity of this compound against RSK isoforms and S6K1. |
| Cell Line | Assay | EC50 (µM) | Effect | Reference |
| MDA-MB-231 | YB1 Phosphorylation (Ser102) | 0.2 - 0.3 | Inhibition | [6] |
| H358 | YB1 Phosphorylation (Ser102) | 0.2 - 0.3 | Inhibition | [6] |
| HTRY-LT | Cell Viability | 1 - 10 (after 96h) | Up to 90% decrease | [8] |
| MDA-MB-231 | YB1 Phosphorylation (Ser102) | Starting at 2.5 | ~86% inhibition | [7] |
| Caption: Cellular activity of this compound in various cancer cell lines. |
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, beginning with the coupling of commercially available starting materials. The following is a representative synthetic scheme based on the difluorophenol pyridine scaffold described in the discovery literature.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol (this compound)
Materials:
-
3-bromo-4-chloropyridine
-
(4-morpholinophenyl)boronic acid
-
2,6-difluorophenol
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvents (e.g., Dioxane, Toluene, DMF)
Step 1: Suzuki Coupling.
-
To a solution of 3-bromo-4-chloropyridine in a suitable solvent (e.g., dioxane/water mixture), add (4-morpholinophenyl)boronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate, 4-(4-chloropyridin-3-yl)morpholine, by column chromatography.
Step 2: Suzuki Coupling with 2,6-difluorophenol.
-
In a separate reaction vessel, prepare the boronic acid or a suitable derivative of 2,6-difluorophenol.
-
Combine the purified intermediate from Step 1 with the 2,6-difluorophenol derivative, a palladium catalyst, and a base in an appropriate solvent.
-
Heat the mixture under an inert atmosphere and monitor the reaction as described in Step 1.
-
After completion, perform an aqueous workup and extraction.
-
Purify the final product, this compound, by column chromatography or recrystallization to yield a solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of RSK isoforms. This prevents the phosphorylation of downstream RSK substrates, most notably Y-box binding protein 1 (YB-1) at serine 102.[5][6] The phosphorylation of YB-1 is crucial for its nuclear translocation and subsequent regulation of gene expression related to cell proliferation, survival, and drug resistance.[4]
References
- 1. Discovery of Potent and Selective RSK Inhibitors as Biological Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Novel Potent and Selective Inhibitors of p90 Ribosomal S6 Kinase Reveal the Heterogeneity of RSK Function in MAPK-Driven Cancers | Semantic Scholar [semanticscholar.org]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Lji308: A Pan-RSK Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
Introduction
The Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, leading to increased cell proliferation, survival, and motility. The four human RSK isoforms (RSK1-4) have been implicated in these processes, making them attractive targets for therapeutic intervention. Lji308 has emerged as a potent and selective pan-RSK inhibitor, demonstrating significant anti-cancer activity in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the N-terminal kinase domain of RSK isoforms. By competitively inhibiting ATP binding, this compound effectively blocks the kinase activity of all RSK isoforms, preventing the phosphorylation of their downstream substrates.[1] One of the key downstream targets of RSK is the Y-box binding protein 1 (YB-1), a transcription factor that plays a crucial role in cell proliferation and survival.[2] Inhibition of RSK by this compound leads to a reduction in YB-1 phosphorylation at Ser102, consequently suppressing its transcriptional activity.[3][4] This inhibition of the RSK/YB-1 signaling axis is a primary mechanism through which this compound exerts its anti-cancer effects, including the induction of apoptosis and the suppression of anchorage-independent growth.[3][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.
Caption: RSK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Workflow for Analyzing this compound Effects.
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| RSK1 | 6 | [6] |
| RSK2 | 4 | [6] |
| RSK3 | 13 | [6] |
| S6K1 | 800 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| HTRY-LT | Cell Viability | Up to 90% decrease | 1-10 µM | [6] |
| MDA-MB-231 | YB-1 Phosphorylation | ~86% inhibition | Starting at 2.5 µM | [2] |
| CRC cells | YB-1 Phosphorylation | Inhibition | 5-25 µM | [2] |
| HBL-100 | RSK & YB-1 Phosphorylation | Blocked after EGF stimulation | Not specified | [2] |
| MDA-MB-231 | Anchorage-Independent Growth | Suppression | 10 µM | [3] |
| SUM149 | Anchorage-Independent Growth | Suppression | 10 µM | [3] |
| HTRY-LT1 | Apoptosis | Increase in Annexin V positive cells | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
In Vitro RSK Kinase Assay
This assay determines the direct inhibitory effect of this compound on RSK kinase activity.
Materials:
-
Recombinant full-length RSK1, RSK2, or RSK3 protein
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20)
-
60 mM EDTA
-
Anti-phospho-substrate antibody
-
Detection reagents (e.g., AlphaScreen reagents)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant RSK protein (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3) to each well.
-
Add the this compound dilutions to the wells.
-
Add the peptide substrate (e.g., 200 nM) to each well.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).
-
Incubate the plate at room temperature for 150 minutes.
-
Stop the reaction by adding 60 mM EDTA.
-
Determine the extent of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method, such as AlphaScreen.[7]
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and survival.
Materials:
-
Cells of interest (e.g., HTRY-LT)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cells in a 96-well plate at a density of 1000 cells per well in complete culture medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[6][7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
Western Blotting for Phospho-YB-1
This protocol is used to assess the effect of this compound on the phosphorylation of RSK's downstream target, YB-1.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., ELB supplemented with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-p-YB-1 (Ser102), anti-total YB-1, anti-loading control like vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with increasing concentrations of this compound for a specified time (e.g., 20-72 hours).[3][8]
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Soft Agar Colony Formation Assay
This assay evaluates the effect of this compound on anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Agar
-
6-well plates
Procedure:
-
Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[9][10]
-
Harvest and resuspend cells in a top layer of 0.3-0.4% agar in complete medium containing this compound or vehicle control.[9]
-
Carefully layer the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 21-28 days, feeding the cells 1-2 times per week with medium containing this compound or vehicle.[3][9]
-
Stain the colonies with crystal violet and count them using a microscope.
Conclusion
This compound is a valuable research tool for investigating the role of RSK signaling in cancer and other diseases. Its potency and selectivity make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate the use of this compound in the scientific community and to accelerate research into the therapeutic potential of RSK inhibition. However, it is important to note that long-term use of this compound may lead to the reactivation of the AKT signaling pathway, suggesting that combination therapies may be a more effective clinical strategy.[2][8]
References
- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. lab.moffitt.org [lab.moffitt.org]
The Role of Ribosomal S6 Kinase (RSK) in Triple-Negative Breast Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified the Ribosomal S6 Kinase (RSK) family of proteins, particularly RSK2, as a critical node in TNBC pathogenesis. RSK proteins are key downstream effectors of the Ras-MAPK signaling pathway, which is frequently hyperactivated in TNBC. This technical guide provides an in-depth overview of the role of RSK in TNBC, focusing on its signaling pathways, involvement in tumorigenesis and metastasis, and its validation as a promising therapeutic target. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling and experimental workflows to facilitate further research and drug development in this area.
Introduction to RSK in Triple-Negative Breast Cancer
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases comprising four isoforms in humans (RSK1-4) that are activated downstream of the MAPK/ERK pathway.[1] These kinases play a crucial role in regulating diverse cellular processes, including cell growth, proliferation, survival, and motility.[1] In the context of triple-negative breast cancer, the MAPK signaling pathway is highly activated, leading to the downstream activation of RSK.[2] Notably, unbiased kinome-wide siRNA screens have identified RSK2 as a top therapeutic target for TNBC compared to other breast cancer subtypes.[2][3] High expression of RSK2 in patient samples correlates with worse survival outcomes, underscoring its clinical significance.[2] RSK2 is uniquely positioned at the intersection of the MAPK and PI3K signaling cascades, allowing it to phosphorylate a wide array of cytoplasmic and nuclear substrates that drive TNBC progression.[2][3]
RSK Signaling Pathways in TNBC
RSK activation is a multi-step process initiated by extracellular signals that activate the Ras/Raf/MEK/ERK cascade. Activated ERK phosphorylates the C-terminal kinase domain (CTKD) of RSK, which in turn autophosphorylates a serine residue in the linker region. This event creates a docking site for PDK1, which then phosphorylates and activates the N-terminal kinase domain (NTKD). The activated NTKD is responsible for phosphorylating downstream RSK substrates.
One of the most critical downstream effectors of RSK2 in TNBC is the Y-box binding protein-1 (YB-1).[2][3] RSK2-mediated phosphorylation of YB-1 on serine 102 is a key event that promotes the transcription of genes involved in proliferation, drug resistance, and metastasis.[4] Following activation, RSK2 translocates to the nucleus, where it phosphorylates transcription factors and other nuclear proteins, leading to malignant transformation.[2][3]
Quantitative Data on RSK in TNBC
The following tables summarize key quantitative findings from preclinical studies investigating the role of RSK in TNBC.
Table 1: Efficacy of RSK Inhibitors in TNBC Cell Lines
| Cell Line | Inhibitor | Assay Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | (1b) | Proliferation | ~3 | [2] |
| MDA-MB-231 | (1b) | Survival | ~3 | [2][5] |
| HCC70 | (1b) | Survival | ~15 | [2][5] |
| HDQ-P1 | (1b) | Survival | ~30 | [2][5] |
| Various TNBC | BI-D1870 | Growth | N/A (90% inhib.) | [6] |
| A375 (Melanoma) | Fisetin | RSK1 Kinase Activity | 3.79 | [7] |
| A375 (Melanoma) | Fisetin | RSK2 Kinase Activity | 2.78 | [7] |
| A375 (Melanoma) | Fisetin | RSK3 Kinase Activity | 0.891 | [7] |
(1b) is a novel SL0101 analogue.
Table 2: In Vivo Efficacy of RSK Inhibition in TNBC Xenograft Models
| Model System | Treatment | Outcome | Quantitative Result | Reference |
| MDA-MB-231-Luc cells in NSG mice | shRNA knockdown of RSK1 | Metastatic Foci | Decreased number of metastatic foci in multiple organs | [8] |
| MDA-MB-231-Luc cells in NSG mice | shRNA knockdown of RSK2 | Metastatic Foci | Decreased number of metastatic foci in multiple organs | [8] |
| HDQ-P1-Luc cells in NSG mice | (1b) (40 mg/kg) | Metastatic Burden | Decreased total metastatic burden | [8] |
| 4T1 cells in BALB/c mice | shRNA knockdown of RSK1 | Tumor Mass | Average tumor mass reduced from 1.16 g to 0.37 g | [9] |
| 4T1 cells in BALB/c mice | shRNA knockdown of RSK1 | Lung Metastases | ~85% fewer metastatic foci on the lung surface | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the role of RSK in TNBC.
Western Blot Analysis of RSK and Downstream Effectors
This protocol is for the detection of total and phosphorylated RSK, YB-1, and other relevant proteins in TNBC cell lysates.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC70)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-RSK (Ser380), rabbit anti-RSK, rabbit anti-phospho-YB-1 (Ser102), rabbit anti-YB-1, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: Culture TNBC cells to 70-80% confluency. Treat with RSK inhibitors or other agents as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-20% gradient SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (CCK-8/MTT)
This protocol measures the effect of RSK inhibitors on the viability and proliferation of TNBC cells.
Materials:
-
TNBC cell lines
-
96-well plates
-
Complete growth medium
-
RSK inhibitors (e.g., SL0101, BI-D1870, PMD-026)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the RSK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Orthotopic Xenograft Model
This protocol describes the establishment of TNBC tumors in mice and the evaluation of RSK inhibitor efficacy.
Materials:
-
TNBC cell line expressing luciferase (e.g., MDA-MB-231-Luc)
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Matrigel
-
RSK inhibitor and vehicle
-
Calipers
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Harvest luciferase-expressing TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and inject the cell suspension into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the RSK inhibitor or vehicle according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the primary tumors, and collect relevant organs (e.g., lungs, liver, bone) to assess for metastases. Tumor weight and volume should be recorded. Tissues can be processed for immunohistochemistry or western blot analysis.
Conclusion and Future Directions
The evidence strongly supports a critical role for RSK, particularly RSK2, in driving the aggressive phenotype of triple-negative breast cancer. Its position at the convergence of major signaling pathways and its role in regulating key downstream effectors like YB-1 make it an attractive therapeutic target. Preclinical studies with novel RSK inhibitors have shown promising results in reducing TNBC cell proliferation, survival, and metastasis. The first-in-class RSK inhibitor, PMD-026, has entered clinical trials, heralding a new potential therapeutic avenue for TNBC patients.[2]
Future research should focus on further elucidating the specific roles of different RSK isoforms in TNBC, identifying additional downstream substrates, and exploring mechanisms of resistance to RSK inhibition. Combination therapies, for instance with chemotherapy or immunotherapy, may also enhance the efficacy of RSK inhibitors. The development of predictive biomarkers to identify patients most likely to respond to RSK-targeted therapies will be crucial for the successful clinical translation of these promising agents. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding of RSK biology in TNBC and developing novel therapeutic strategies for this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. epigentek.com [epigentek.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. origene.com [origene.com]
- 6. scbt.com [scbt.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img.abclonal.com [img.abclonal.com]
- 10. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Lji308: A Technical Guide to its Inhibitory Effect on YB-1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of Lji308, a potent and selective pan-ribosomal S6 kinase (RSK) inhibitor, with a specific focus on its effect on the phosphorylation of Y-box binding protein-1 (YB-1). The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.
Introduction: The RSK/YB-1 Axis in Cancer
Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein implicated in numerous aspects of cancer progression, including cell proliferation, survival, drug resistance, and metastasis.[1][2] A critical post-translational modification that governs the oncogenic activity of YB-1 is its phosphorylation at the serine 102 (S102) residue.[1][2] This event is primarily mediated by the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, which are downstream effectors of the Ras/MAPK signaling pathway.[2][3] Phosphorylation at S102 facilitates the nuclear translocation of YB-1, where it can act as a transcription factor for genes involved in tumor progression and drug resistance.[2][4]
This compound has emerged as a highly potent and selective small-molecule inhibitor of all RSK isoforms.[5][6][7] By targeting RSK, this compound effectively blocks the downstream phosphorylation of YB-1, thereby attenuating its oncogenic functions.[1][5][6] This guide provides a detailed overview of the quantitative effects of this compound on YB-1 phosphorylation, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through both enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms
| Kinase | IC₅₀ (nM) |
| RSK1 | 6 |
| RSK2 | 4 |
| RSK3 | 13 |
Data sourced from MedchemExpress and R&D Systems.[6]
Table 2: Cellular Activity of this compound on YB-1 Phosphorylation and Cell Viability
| Cell Line | Assay | Parameter | Value |
| MDA-MB-231 (TNBC) | YB-1 Phosphorylation (S102) | EC₅₀ | 0.2–0.3 µM |
| H358 (NSCLC) | YB-1 Phosphorylation (S102) | EC₅₀ | 0.2–0.3 µM |
| MDA-MB-231 (TNBC) | YB-1 Phosphorylation (S102) | % Inhibition at 2.5 µM | ~86% |
| HTRY-LT1 (TNBC) | Cell Viability | % Decrease with 1-10 µM | Up to 90% |
| Colorectal Cancer (CRC) Cells | YB-1 Phosphorylation (S102) | Effective Concentration | 5 - 25 µM |
Data compiled from multiple sources.[1][5][6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on YB-1 phosphorylation and its downstream cellular consequences.
Western Blotting for Phospho-YB-1 (S102)
This protocol is used to determine the levels of phosphorylated YB-1 in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HTRY-LT1) at a suitable density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-YB-1 (Ser102) overnight at 4°C. Subsequently, incubate with a primary antibody for total YB-1 and a loading control (e.g., vinculin, GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-YB-1 signal to total YB-1 and the loading control.
In Vitro RSK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RSK isoforms.
-
Reaction Setup: Prepare a reaction mixture containing recombinant full-length RSK1, RSK2, or RSK3, a peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH), and ATP at a concentration equal to the Kₘ for each enzyme in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA, 0.01% Tween-20).[8]
-
Inhibitor Addition: Add serial dilutions of this compound or a DMSO control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction and incubate for 150 minutes at room temperature.[8]
-
Reaction Termination: Stop the reaction by adding EDTA.[8]
-
Detection of Phosphorylation: Determine the extent of peptide phosphorylation using an anti-phospho-AKT substrate antibody and a suitable detection system, such as AlphaScreen.[8]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 72 or 96 hours).[5][8]
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot cell viability against the this compound concentration to determine the EC₅₀ or the percentage of growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits RSK, blocking YB-1 S102 phosphorylation and its nuclear translocation.
Caption: Workflow for detecting phospho-YB-1 levels via Western blotting.
Caption: Workflow for assessing cell viability after this compound treatment.
Conclusion
This compound is a potent and selective inhibitor of the RSK kinase family, which plays a pivotal role in the phosphorylation and activation of the oncoprotein YB-1. By effectively blocking YB-1 phosphorylation at S102, this compound presents a promising therapeutic strategy for cancers that are dependent on the RSK/YB-1 signaling axis. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and other modulators of this critical cancer signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Lji308: A Pan-RSK Inhibitor for Overcoming Chemoresistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of many cancers, leading to tumor recurrence and poor patient outcomes. A key driver of this resistance is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities and inherent resistance to conventional therapies. The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases has emerged as a critical node in signaling pathways that promote cell survival, proliferation, and therapy resistance. Lji308 is a potent, small-molecule, pan-RSK inhibitor that has demonstrated significant promise in preclinical studies for its ability to overcome chemoresistance by targeting both the bulk tumor population and the resilient cancer stem cell niche.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a potent and selective inhibitor of the RSK family of kinases, which includes RSK1, RSK2, and RSK3.[4][5] These kinases are downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway and are often overexpressed in various cancers, including triple-negative breast cancer (TNBC).[1][6] RSK activation is linked to the phosphorylation and activation of numerous downstream substrates, including the Y-box binding protein-1 (YB-1).[1][4] YB-1 is a multifunctional oncoprotein implicated in regulating the transcription and translation of genes involved in cell proliferation, survival, and drug resistance.[1][4]
This compound exerts its anti-cancer effects by inhibiting RSK-mediated phosphorylation of YB-1 at serine 102 (S102).[1][4] This inhibition prevents the nuclear translocation and transcriptional activity of YB-1, leading to decreased expression of genes that drive chemoresistance and CSC survival.[1] Studies have shown that this compound can induce apoptosis in cancer cells and, critically, is effective against CSC populations that are often refractory to standard chemotherapeutic agents.[1][2][3]
Signaling Pathway
The primary mechanism of this compound involves the inhibition of the RSK signaling pathway, a key downstream branch of the MAPK cascade. This pathway is often activated in cancer through upstream signals from receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) or by mutations in genes such as KRAS.[1][4] Upon activation, RSK phosphorylates and activates the transcription factor YB-1, which in turn promotes the expression of genes associated with cell survival and drug resistance. This compound directly inhibits RSK, thereby blocking the phosphorylation of YB-1 and mitigating its oncogenic functions. It is also important to note that inhibition of the RSK pathway can sometimes lead to the compensatory activation of other survival pathways, such as the PI3K/AKT pathway, which may need to be considered in therapeutic strategies.[4]
Caption: this compound inhibits the RSK signaling pathway to overcome chemoresistance.
Quantitative Data
The efficacy of this compound has been quantified in several key experiments, demonstrating its potent activity against cancer cells, including chemoresistant and cancer stem cell populations.
| Parameter | RSK1 | RSK2 | RSK3 | S6K1 |
| IC50 (nM) | 6 | 4 | 13 | 800 |
| Table 1: this compound In Vitro Kinase Inhibitory Activity. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various RSK isoforms and the related kinase S6K1, highlighting its potency and selectivity for the RSK family.[4][5] |
| Cell Line | Treatment | Concentration | Effect |
| HTRY-LT (TNBC) | This compound | 1-10 µM | Up to 90% decrease in cell viability.[1] |
| HTRZ (non-tumorigenic) | This compound | 1-10 µM | Little to no effect on cell viability.[1] |
| MDA-MB-231 (TNBC) | This compound | Starting at 2.5 µM | Approximately 86% inhibition of YB-1 phosphorylation.[4][5] |
| HTRY-LT1 (TNBC) | This compound | Not specified | Increase in annexin V-positive apoptotic cells.[1] |
| CD44+/CD49f+ (TNBC CSCs) | This compound | 5 µM | Significant decrease in cell viability.[1] |
| CD44-/CD49f- (TNBC non-CSCs) | This compound | 5 µM | Significant decrease in cell viability.[1] |
| CD44+/CD49f+ (TNBC CSCs) | Paclitaxel, 5-FU, Gefitinib, Doxorubicin | Not specified | Largely resistant.[1] |
| Table 2: Cellular Effects of this compound on Cancer Cell Lines. This table outlines the impact of this compound on cell viability, YB-1 phosphorylation, apoptosis, and its specific efficacy against cancer stem cells compared to conventional chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation and survival of cancer cells.
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol Details:
-
Cell Plating: Seed cells at a density of 5,000 cells per well in a 96-well plate.[1]
-
Drug Treatment: Add this compound at a range of concentrations (e.g., 1-10 µM) to the appropriate wells.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 4 or 8 days).[1]
-
Fixation: At the endpoint, fix the cells with a 2% paraformaldehyde solution in phosphate-buffered saline (PBS).[1]
-
Staining: Stain the cell nuclei with Hoechst 33342 (1 µg/ml) for 30 minutes at room temperature.[1]
-
Analysis: Quantify the number of Hoechst 33342-stained nuclei using a high-content screening instrument to determine cellularity.[1]
Immunoblotting for Phospho-YB-1
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of its target, YB-1.
Protocol Details:
-
Cell Treatment: Treat cells with increasing doses of this compound for a specified time (e.g., 72 hours).[1]
-
Protein Extraction: Harvest proteins in erythrocyte lysis buffer (ELB) supplemented with protease and phosphatase inhibitors.[1]
-
SDS-PAGE and Transfer: Separate protein lysates on a 12% SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.[1]
-
Antibody Incubation:
-
Probe the membrane with a primary antibody specific for phosphorylated YB-1 (p-YB-1Ser102).[1]
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for total YB-1 to assess total protein levels.[1]
-
Use an antibody against a housekeeping protein (e.g., vinculin) as a loading control.[1]
-
-
Detection: Use an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize with a chemiluminescent substrate.
Apoptosis Analysis by Annexin V Staining and Flow Cytometry
This method quantifies the induction of apoptosis in response to this compound treatment.
References
- 1. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a Pan-Ribosomal S6 Kinase (RSK) Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Structural Analysis of Lji308 Binding to p90 Ribosomal S6 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lji308 is a potent, small-molecule, pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3][4][5] As a critical downstream effector of the Ras/MAPK signaling pathway, RSK is implicated in the regulation of diverse cellular processes, including cell proliferation, survival, and motility, making it a compelling target in oncology.[1][6][7] this compound exerts its biological effects by inhibiting RSK-mediated phosphorylation of downstream substrates, most notably the Y-box binding protein-1 (YB-1), a key regulator of gene transcription and mRNA translation.[1][8][9] This technical guide provides an in-depth overview of the structural and mechanistic aspects of this compound binding to RSK, compiling available quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.
This compound Target and Mechanism of Action
This compound is a potent inhibitor of the RSK1, RSK2, and RSK3 isoforms.[1][2][4] The primary mechanism of action for this compound is the inhibition of the N-terminal kinase domain of RSK, preventing the phosphorylation of its substrates. A key downstream effector of RSK is YB-1, which, upon phosphorylation at Ser102 by RSK, translocates to the nucleus to regulate the transcription of genes involved in cell growth and proliferation.[8][9][10] By inhibiting RSK, this compound effectively blocks the phosphorylation of YB-1, leading to the suppression of cancer cell growth and, in some cases, the induction of apoptosis.[11][12] This is particularly relevant in cancer types that exhibit high levels of signaling through the MAP kinase pathway, such as triple-negative breast cancer (TNBC).[11][12]
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory activity against RSK isoforms and its effects in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 4 |
| RSK3 | 13 |
Data sourced from Selleck Chemicals product information and MedChemExpress.[1][2][4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect |
| MDA-MB-231 | Cell Growth | Inhibition | ~100 µM (72h) | Inhibition of cell growth |
| H358 | Cell Growth | Inhibition | ~100 µM (72h) | Inhibition of cell growth |
| MDA-MB-231 | YB-1 Phosphorylation (Ser102) | Inhibition | EC50: 0.2–0.3 µM | Inhibition of YB-1 phosphorylation |
| H358 | YB-1 Phosphorylation (Ser102) | Inhibition | EC50: 0.2–0.3 µM | Inhibition of YB-1 phosphorylation |
| HTRY-LT | Cell Viability | Decrease | 1-10 µM (96h) | Up to 90% decrease in cell viability |
Data compiled from various sources.[1][11]
Structural Analysis of Binding
As of the latest available data, a crystal structure of this compound in complex with an RSK isoform has not been deposited in the Protein Data Bank (PDB). However, a crystal structure of the closely related and co-developed pan-RSK inhibitor, LJH685, bound to the N-terminal kinase domain of human RSK2 is available (PDB ID: 4NUS). This structure provides valuable insights into the binding mode of this class of inhibitors.
The structural analysis of the LJH685-RSK2 complex reveals that the inhibitor binds to the ATP-binding site of the N-terminal kinase domain. A key interaction is the formation of a hydrogen bond between the pyridine nitrogen of the inhibitor and the hinge region of the kinase. The inhibitor adopts a non-planar, propeller-shaped conformation, which is thought to contribute to its high selectivity for the RSK family of kinases. Given the structural similarity between this compound and LJH685, it is highly probable that this compound binds to RSK in a similar fashion.
Experimental Protocols
Detailed experimental protocols for direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound have not been published. However, the following sections describe the general methodologies for the key experiments that have been performed to characterize this compound's activity.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of this compound required to inhibit 50% of the enzymatic activity of the RSK isoforms.
-
Reagents: Recombinant full-length RSK1, RSK2, or RSK3 protein; biotinylated peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH); ATP; this compound; assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20); EDTA; anti-phospho-substrate antibody; AlphaScreen reagents.
-
Procedure:
-
In a 96-well plate, add the RSK enzyme, the peptide substrate, and varying concentrations of this compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km for each enzyme.
-
Incubate the reaction at room temperature for a defined period (e.g., 150 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the extent of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method, such as AlphaScreen.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Cellular YB-1 Phosphorylation Assay (Immunoblotting)
This assay is used to assess the ability of this compound to inhibit the phosphorylation of the RSK substrate YB-1 in a cellular context.
-
Reagents: Cancer cell lines (e.g., MDA-MB-231, H358); cell culture medium; this compound; lysis buffer; primary antibodies (anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-loading control like vinculin or GAPDH); secondary antibody (e.g., HRP-conjugated); ECL detection reagents.
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-YB-1 and total YB-1.
-
Incubate with a secondary antibody and detect the signal using an ECL reagent.
-
Quantify the band intensities to determine the ratio of phosphorylated YB-1 to total YB-1.[11]
-
Cell Viability Assay
This assay measures the effect of this compound on the growth and viability of cancer cells.
-
Reagents: Cancer cell lines (e.g., HTRY-LT); cell culture medium; this compound; CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Plate a low density of cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plates for a defined period (e.g., 96 hours).
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence using a plate reader.
-
Normalize the results to a vehicle-treated control to determine the percentage of cell viability.[1]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the RSK signaling pathway and a typical experimental workflow for evaluating an RSK inhibitor like this compound.
Caption: The Ras/MAPK/RSK signaling pathway leading to YB-1 phosphorylation and gene transcription, and its inhibition by this compound.
Caption: A generalized experimental workflow for the characterization of an RSK inhibitor like this compound.
Conclusion
This compound is a potent and selective pan-RSK inhibitor that demonstrates significant anti-proliferative effects in cancer cells, primarily through the inhibition of the RSK/YB-1 signaling axis. While a crystal structure of this compound in complex with RSK is not yet publicly available, the structure of the closely related inhibitor LJH685 provides a strong model for its binding mode within the ATP-binding pocket of the RSK N-terminal kinase domain. Further studies involving direct biophysical binding assays and co-crystallization of this compound with RSK isoforms would provide a more complete understanding of its binding kinetics, thermodynamics, and the precise molecular interactions that govern its potency and selectivity. Such data would be invaluable for the future development of next-generation RSK inhibitors for therapeutic applications.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 6. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-box binding protein-1 serine 102 is a downstream target of p90 ribosomal S6 kinase in basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for Lji308: A Pan-RSK Inhibitor
References
- 1. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Lji308: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lji308, a potent pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family, in in vitro studies. The information compiled here, including detailed protocols and quantitative data, is intended to facilitate the effective design and execution of experiments to investigate the biological effects of this compound.
Introduction to this compound
This compound is a highly selective and potent small molecule inhibitor of the RSK family of serine/threonine kinases, which are key downstream effectors of the Ras-MAPK signaling pathway.[1] RSK isoforms are implicated in the regulation of diverse cellular processes, including cell survival, proliferation, and motility.[1] Dysregulation of the RSK signaling pathway has been linked to the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] this compound exhibits potent inhibitory activity against RSK1, RSK2, and RSK3.[5][6][7][8] Its primary mechanism of action involves the inhibition of RSK-mediated phosphorylation of downstream substrates, such as Y-box binding protein 1 (YB-1) at serine 102.[2][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro applications.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| RSK1 | 6 nM | [5][6][8] |
| RSK2 | 4 nM | [5][6][8] |
| RSK3 | 13 nM | [5][6][8] |
| S6K1 | 0.8 µM | [6][8] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 (TNBC) | Inhibition of YB-1 Phosphorylation | Starting at 2.5 µM | Not Specified | ~86% inhibition | [6][8] |
| MDA-MB-231 (TNBC) | Cell Growth Inhibition (3D Soft Agar) | 10 µM | 21 days | Suppression of colony formation | [5] |
| H358 | Inhibition of RSK Phosphorylation | 0.2–0.3 µM (EC50) | Not Specified | Inhibition of YB-1 phosphorylation | [5] |
| HTRY-LT (TNBC) | Cell Viability | 1-10 µM | 96 hours | Up to 90% decrease in viability | [2][6] |
| HTRY-LT (TNBC) | Apoptosis Induction | Not Specified | 6 days | Increase in Annexin V positive cells | [2][5] |
| SUM149 (TNBC) | Cell Growth Inhibition (3D Soft Agar) | 10 µM | 21 days | Suppression of colony formation | [5] |
| CRC Cells | Inhibition of YB-1 Phosphorylation | 5-25 µM | Not Specified | Inhibition of YB-1 phosphorylation | [6][8] |
| HBL-100 | Inhibition of RSK & YB-1 Phosphorylation | Not Specified | Not Specified | Blockade after EGF stimulation/irradiation | [6][8] |
Signaling Pathway
This compound targets the RSK kinases, which are situated downstream of the Ras-MAPK signaling cascade. A primary and well-documented downstream effector of RSK is the transcription factor YB-1. Phosphorylation of YB-1 by RSK is crucial for its nuclear translocation and subsequent regulation of genes involved in cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key in vitro experiments utilizing this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies reported for assessing the effect of this compound on cell proliferation.[5]
Objective: To determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest (e.g., MDA-MB-231, HTRY-LT)
-
Complete cell culture medium
-
96-well clear bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range of 0.1 µM to 10 µM.
-
Include a DMSO-only control (vehicle control).
-
Carefully add the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blotting for Phospho-YB-1
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of YB-1.[2][5]
Objective: To detect changes in the phosphorylation status of YB-1 at Ser102 following this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-YB-1 (Ser102) and anti-total YB-1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 72 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total YB-1 and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated YB-1 to total YB-1.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.[2][5][7][9][10]
Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the specified duration (e.g., 6 days).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Combine all cells and centrifuge.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the RSK signaling pathway in cancer biology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of RSK inhibition. As with any experimental work, it is recommended to optimize conditions for specific cell lines and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LJI308 in MDA-MB-231 Cells
Introduction LJI308 is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family, targeting RSK1, RSK2, and RSK3.[1] The MDA-MB-231 cell line, a well-established model for triple-negative breast cancer (TNBC), exhibits dependence on signaling pathways regulated by RSK.[2][3] These application notes provide a comprehensive overview of the use of this compound to probe RSK signaling and its therapeutic potential in MDA-MB-231 cells.
Mechanism of Action RSK is a family of serine/threonine kinases that act downstream of the Ras-MAPK signaling cascade. A key substrate of RSK is the Y-box binding protein 1 (YB-1), a transcription factor implicated in cancer cell proliferation, survival, and drug resistance.[4] this compound exerts its effects by inhibiting RSK-mediated phosphorylation of YB-1 at the Ser102 residue.[1] This inhibition blocks the oncogenic functions of YB-1, leading to reduced cell growth and induction of apoptosis in MDA-MB-231 cells.[2][4]
Caption: this compound inhibits RSK, preventing YB-1 phosphorylation and downstream effects.
Biological Effects on MDA-MB-231 Cells
-
Inhibition of Cell Proliferation: this compound effectively suppresses the growth of MDA-MB-231 cells in both 2D and 3D culture models.[1][2]
-
Induction of Apoptosis: The reduction in cell growth is attributed to the induction of apoptosis, as evidenced by an increase in Annexin V-positive cells following treatment.[2]
-
Inhibition of YB-1 Phosphorylation: this compound blocks the phosphorylation of YB-1 at Ser102 in a dose-dependent manner.[1][3]
-
Overcoming Chemoresistance: By targeting the RSK/YB-1 axis, this compound has been shown to overcome resistance to conventional chemotherapeutic agents and specifically target cancer stem cell populations.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activity.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ Value | Reference |
|---|---|---|
| RSK1 | 6 nM | [1] |
| RSK2 | 4 nM | [1] |
| RSK3 | 13 nM | [1] |
| S6K1 | 0.8 µM |[3] |
Table 2: Cellular Activity in MDA-MB-231 Cells
| Assay | Parameter | Effective Concentration | Reference |
|---|---|---|---|
| RSK & YB-1 Phosphorylation | EC₅₀ | 0.2–0.3 µM | [1] |
| YB-1 Phosphorylation Inhibition | ~86% Inhibition | Starting at 2.5 µM | [3][4] |
| Cell Viability (96 hrs) | Up to 90% Decrease | 1–10 µM | [3] |
| Soft Agar Colony Formation (21 days) | Significant Inhibition | 10 µM |[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol assesses the effect of this compound on the viability of MDA-MB-231 cells using a reagent like CellTiter-Glo®.
Caption: Workflow for assessing cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Plate 1,000 MDA-MB-231 cells per well in a 96-well, opaque-walled tissue culture plate.[1]
-
Adherence: Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72-96 hours.[3]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for YB-1 Phosphorylation
This protocol is used to detect the inhibition of RSK activity by measuring the phosphorylation status of its substrate, YB-1.
Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates. Grow to 70-80% confluency. Treat cells with this compound (e.g., 2.5 µM) for a specified time (e.g., 2-6 hours).[3][4]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-YB-1 (Ser102) and total YB-1. A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the extent of apoptosis induced by this compound using flow cytometry.
Caption: Workflow for quantifying this compound-induced apoptosis via flow cytometry.
Methodology:
-
Cell Treatment: Treat MDA-MB-231 cells with the desired concentration of this compound for the indicated time (e.g., 6 days).[2]
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protocol 4: Soft Agar Colony Formation Assay
This protocol assesses the effect of this compound on anchorage-independent growth, a hallmark of cancer cells.
Methodology:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates. Allow it to solidify.
-
Cell Suspension: Harvest MDA-MB-231 cells and resuspend them in a 0.3% agar solution in complete medium at a density of 5,000-10,000 cells per well.
-
Treatment: Add this compound (e.g., 10 µM) or vehicle control to the cell-agar suspension before plating.[2]
-
Top Agar Layer: Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for 21-28 days.[2]
-
Feeding: Add fresh medium containing this compound or vehicle to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with crystal violet and count them using a microscope.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Lji308 in Soft Agar Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Lji308, a potent pan-p90 ribosomal S6 kinase (RSK) inhibitor, in a soft agar colony formation assay to evaluate its effect on the anchorage-independent growth of cancer cells. This assay is a critical tool for assessing the anti-tumorigenic potential of therapeutic compounds.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the RSK family of serine/threonine kinases (RSK1, RSK2, and RSK3), with IC50 values in the low nanomolar range.[1] RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in the regulation of cell survival, proliferation, and motility.[2] A critical substrate of RSK is the Y-box binding protein-1 (YB-1), a transcription factor that, when phosphorylated by RSK, promotes the expression of genes involved in cancer progression and drug resistance.[3][4][5] By inhibiting RSK, this compound prevents the phosphorylation of YB-1, leading to the suppression of cancer cell growth, particularly in anchorage-independent conditions, and the induction of apoptosis.[2][3][6]
The soft agar colony formation assay is the gold standard for in vitro assessment of cellular transformation and tumorigenicity.[7][8][9] This assay measures the ability of cells to proliferate and form colonies in a semi-solid medium, a characteristic feature of malignant cells.[10] The following protocol has been optimized for evaluating the inhibitory effects of this compound on cancer cell colony formation.
Quantitative Data Summary
The following tables present sample data illustrating the dose-dependent effect of this compound on the colony formation of triple-negative breast cancer (TNBC) cell lines.
Table 1: Effect of this compound on Colony Formation in MDA-MB-231 Cells
| This compound Concentration (µM) | Average Number of Colonies | Inhibition of Colony Formation (%) |
| 0 (DMSO Control) | 250 | 0 |
| 1 | 175 | 30 |
| 5 | 80 | 68 |
| 10 | 25 | 90 |
Table 2: Effect of this compound on Colony Formation in SUM149 Cells
| This compound Concentration (µM) | Average Number of Colonies | Inhibition of Colony Formation (%) |
| 0 (DMSO Control) | 180 | 0 |
| 1 | 130 | 28 |
| 5 | 65 | 64 |
| 10 | 15 | 92 |
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., MDA-MB-231, SUM149)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Noble Agar
-
Sterile 2X cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 24-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Crystal Violet staining solution (0.005% in PBS)
-
Microscope
Detailed Protocol for Soft Agar Colony Formation Assay with this compound
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other plate formats.
1. Preparation of Agar Solutions
-
1.2% Base Agar Solution: In a sterile bottle, dissolve 1.2 g of Noble Agar in 100 mL of sterile water by autoclaving or microwaving. Be cautious of boiling over. Allow the solution to cool in a 42°C water bath for at least 30 minutes.
-
0.7% Top Agar Solution: In a separate sterile bottle, dissolve 0.7 g of Noble Agar in 100 mL of sterile water and cool to 42°C in a water bath.
2. Preparation of the Base Agar Layer
-
Pre-warm 2X complete cell culture medium to 37°C.
-
In a sterile 50 mL conical tube, mix the 1.2% agar solution and the 2X complete medium in a 1:1 ratio to create a final concentration of 0.6% agar in 1X complete medium.
-
Immediately dispense 1.5 mL of this base agar mixture into each well of a 6-well plate.
-
Gently swirl the plate to ensure the agar covers the entire surface of the well.
-
Allow the base layer to solidify at room temperature in a sterile cell culture hood for approximately 20-30 minutes.
3. Preparation of the Cell-Containing Top Agar Layer
-
Harvest exponentially growing cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine cell viability.
-
Resuspend the cells in complete medium to a concentration of 1 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations. Also, prepare a DMSO vehicle control.
-
In sterile tubes, mix 0.75 mL of the cell suspension (containing 7,500 cells) with 0.75 mL of the 2X this compound dilutions or the DMSO control.
-
Equilibrate the cell/compound mixture at 37°C.
-
Warm the 0.7% top agar solution to 37°C.
-
Mix the 1.5 mL of the cell/compound mixture with 1.5 mL of the 0.7% top agar solution to obtain a final agar concentration of 0.35% and the desired final concentrations of this compound.
-
Immediately and carefully overlay 1.5 mL of this cell/agar mixture onto the solidified base agar layer in each well.
4. Incubation and Maintenance
-
Allow the top agar layer to solidify at room temperature for 30 minutes.
-
Add 1 mL of complete medium containing the appropriate final concentration of this compound or DMSO to each well to prevent the agar from drying out.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-28 days.
-
Replenish the top medium with fresh medium containing this compound or DMSO twice a week.
5. Staining and Quantification of Colonies
-
After the incubation period, when colonies are visible to the naked eye, carefully remove the medium from each well.
-
Add 1 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope at 4X or 10X magnification. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the percentage of inhibition of colony formation for each this compound concentration relative to the DMSO control.
Visualizations
Caption: this compound inhibits the MAPK/RSK/YB-1 signaling pathway.
Caption: Experimental workflow for the this compound soft agar assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. oncotarget.com [oncotarget.com]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Western Blot Analysis of p-RSK after Lji308 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lji308 is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway, playing a crucial role in cell proliferation, survival, and motility.[1][3] Dysregulation of the MAPK/RSK pathway is implicated in various cancers, making RSK a compelling target for therapeutic intervention.[1][3] this compound exerts its inhibitory effect by blocking the phosphorylation of RSK, thereby preventing its activation and downstream signaling.[4][5] A key downstream substrate of RSK is the Y-box binding protein 1 (YB-1), and inhibition of its phosphorylation is a reliable indicator of this compound activity.[4][5][6]
These application notes provide a detailed protocol for performing Western blot analysis to detect the phosphorylation status of RSK (p-RSK) in cancer cell lines following treatment with this compound.
Data Presentation
The inhibitory effect of this compound on RSK activity can be quantified by measuring the reduction in the phosphorylation of its downstream target, YB-1. The following table summarizes the reported inhibitory concentrations of this compound.
| Inhibitor | Target | IC50 | Cell Line | Notes |
| This compound | RSK1 | 6 nM | in vitro | Potent pan-RSK inhibitor.[4][7] |
| RSK2 | 4 nM | in vitro | ||
| RSK3 | 13 nM | in vitro | ||
| p-YB-1 (S102) | ~86% inhibition at 2.5 µM | MDA-MB-231 (TNBC) | Inhibition of a key downstream target of RSK.[4][5][7] | |
| Cell Viability | IC90 ~5 µM | HTRY-LT1 (TNBC) | Demonstrates cellular activity.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/RSK signaling pathway and the experimental workflow for the Western blot protocol.
Caption: MAPK/RSK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line known to have an active MAPK/RSK pathway (e.g., MDA-MB-231, HCT116).[8]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels).
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Rabbit anti-phospho-RSK (e.g., targeting Thr359/Ser363).
-
Rabbit or Mouse anti-total RSK.
-
Rabbit anti-phospho-YB-1 (S102) (optional).
-
Rabbit or Mouse anti-total YB-1 (optional).
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
1. Cell Culture and this compound Treatment:
-
Seed the chosen cancer cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM). Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 24, or 72 hours).[6]
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each protein sample.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for wet transfer).
5. Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
6. Primary Antibody Incubation:
-
Dilute the primary antibody against p-RSK in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
7. Washing and Secondary Antibody Incubation:
-
The following day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RSK and a loading control (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-RSK signal to the total RSK signal and then to the loading control for each sample. The percentage inhibition of p-RSK can be calculated relative to the DMSO-treated control.
Troubleshooting
-
No or weak p-RSK signal: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Check the activity of the primary and secondary antibodies. The cell line may have low basal p-RSK levels; consider stimulating the pathway with a growth factor (e.g., EGF) before this compound treatment.[5]
-
High background: Optimize the blocking conditions (time and BSA concentration). Ensure adequate washing steps. Use high-quality antibodies.
-
Non-specific bands: Use a more specific primary antibody. Optimize antibody dilution. Ensure the purity of the protein samples.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on RSK phosphorylation, providing valuable insights for drug development and cancer research.
References
- 1. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: LJI308 Treatment in Triple-Negative Breast Cancer (TNBC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LJI308, a potent and specific inhibitor of the p90 Ribosomal S6 Kinase (RSK), in preclinical xenograft models of Triple-Negative Breast Cancer (TNBC). The provided protocols and data are intended to guide researchers in designing and executing similar studies to evaluate the efficacy of RSK inhibitors in TNBC.
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.[1][2][3] The MAPK signaling pathway is frequently hyperactivated in TNBC, making it a key area for therapeutic intervention.[2] RSK, a family of serine/threonine kinases downstream of the MAPK pathway, has emerged as a promising drug target in TNBC.[4][5] The small molecule inhibitor this compound has been shown to effectively target RSK, leading to reduced cell growth and the induction of apoptosis in TNBC cells.[1][6][7] Notably, this compound has demonstrated efficacy in eliminating cancer stem cells (CSCs), which are thought to drive tumor recurrence and chemoresistance.[1][6][7]
Signaling Pathway of this compound in TNBC
This compound exerts its anti-cancer effects by inhibiting RSK, a key downstream effector of the Ras-MAPK signaling cascade. In TNBC, activated RSK phosphorylates and activates the Y-box binding protein-1 (YB-1), a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and drug resistance.[6][7] By inhibiting RSK, this compound prevents the phosphorylation of YB-1, leading to the suppression of its oncogenic functions and ultimately resulting in apoptosis of TNBC cells.[6][8]
Efficacy of this compound and other RSK Inhibitors in TNBC Models
The following tables summarize the in vitro and in vivo efficacy of RSK inhibitors in various TNBC cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Treatment | Concentration (µM) | Duration | Result | Reference |
| HTRY-LT | Cell Viability | This compound | 1 - 10 | 96 hours | Up to 90% decrease in viability | [6] |
| HTRZ (non-tumorigenic) | Cell Viability | This compound | 1 - 10 | 96 hours | Little to no effect | [6] |
| HTRY-LT | Cell Viability | This compound | 1 - 5 | 8 days | Significant decrease in viability | [6] |
| HTRY-LT1 & HTRY-LT2 | Soft Agar Colony Formation | This compound | Not Specified | 28 days | Suppression of colony formation | [6] |
| MDA-MB-231 | Soft Agar Colony Formation | This compound | Not Specified | Not Specified | Suppression of colony formation | [6] |
| SUM149 | Soft Agar Colony Formation | This compound | Not Specified | Not Specified | Suppression of colony formation | [6] |
| Various TNBC Cell Lines | Apoptosis Assay (Annexin V) | This compound | Not Specified | Not Specified | Increase in apoptotic cells | [6] |
| MDA-MB-231 | YB-1 Phosphorylation | This compound | 2.5 - 25 | Not Specified | ~86% inhibition of p-YB-1 | [8] |
Table 2: In Vivo Efficacy of the RSK Inhibitor PMD-026 in TNBC Xenograft Models
| Xenograft Model | Treatment | Dosage & Schedule | Outcome | p-value | Reference |
| MDA-MB-231 | PMD-026 | Not Specified | 72% Tumor Growth Inhibition | ≤ 0.001 | [9] |
| MDA-MB-468 | PMD-026 | Not Specified | 73% Tumor Regression | ≤ 0.001 | [9] |
Note: PMD-026 is presented as a surrogate for this compound in vivo data, as specific quantitative xenograft data for this compound was not available in the reviewed literature. PMD-026 is also a small molecule inhibitor of RSK.
Experimental Protocols
The following are detailed protocols for establishing and utilizing TNBC xenograft models to evaluate the efficacy of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231, SUM149, or other appropriate TNBC cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
TNBC Xenograft Mouse Model Protocol
This protocol outlines the key steps for establishing a subcutaneous TNBC xenograft model.
References
- 1. oncotarget.com [oncotarget.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Lji308 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the pan-RSK inhibitor, Lji308, in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1]
Q2: Why is this compound poorly soluble in aqueous media?
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor solubility. This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q4: How should I prepare a stock solution of this compound?
A4: A high-concentration stock solution of this compound should be prepared in 100% DMSO.[1][4] For example, a stock solution of 10 mM to 50 mM in DMSO can be prepared.[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q5: How do I dilute the DMSO stock solution into my aqueous experimental buffer or cell culture medium?
A5: To minimize precipitation, the DMSO stock solution should be serially diluted. A common practice is to perform an intermediate dilution in a small volume of your final aqueous buffer or medium before adding it to the final experimental volume. It is critical to ensure rapid mixing during the dilution process. The final concentration of DMSO in your experiment should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue: I observe a precipitate after adding my this compound DMSO stock to my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration of this compound is too high for the aqueous buffer. | Lower the final working concentration of this compound. Determine the maximum achievable concentration in your specific buffer system by performing a solubility test with a serial dilution. |
| High percentage of DMSO in the final solution. | Reduce the final DMSO concentration to the lowest effective level, ideally below 0.5%. This may require preparing a more concentrated initial DMSO stock solution if a high final this compound concentration is needed. |
| Slow mixing during dilution. | Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Buffer composition and pH. | The solubility of compounds can be pH-dependent. Although the pKa of this compound is not readily published, its structure suggests it may have ionizable groups. Experiment with buffers at different pH values (e.g., pH 6.5, 7.4, 8.0) to see if solubility improves. However, ensure the chosen pH is compatible with your experimental system. |
| Use of co-solvents and surfactants. | For challenging applications, consider the use of a co-solvent or a non-ionic surfactant. Formulations for in vivo use have been described using a mixture of DMSO, PEG300, and Tween 80.[1] This approach can sometimes be adapted for in vitro assays, but careful validation is required to ensure the additives do not interfere with the experiment. |
Issue: I am seeing inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution or precipitation of this compound. | Visually inspect your treatment media under a microscope for any signs of precipitation before adding it to the cells. Prepare fresh dilutions for each experiment. |
| Adsorption of the compound to plasticware. | Pre-wetting pipette tips with the solvent can help. For highly sensitive assays, using low-adhesion plasticware might be beneficial. |
| Degradation of this compound in solution. | Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
This compound Physicochemical and Solubility Data
| Property | Value | Source/Comment |
| Molecular Weight | 368.38 g/mol | [4] |
| Molecular Formula | C₂₁H₁₈F₂N₂O₂ | [4] |
| Solubility in DMSO | ≥ 40 mg/mL (108.58 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Predicted LogP | ~4.5 - 5.5 | Estimated based on chemical structure; indicates high lipophilicity. |
| Predicted pKa | ~4-5 (for the pyridine nitrogen), ~9-10 (for the phenol) | Estimated based on chemical structure; suggests potential for pH-dependent solubility. |
Recommended Solvent Systems for this compound
| Application | Recommended Solvents | Protocol |
| In Vitro Stock Solution | 100% DMSO | Prepare a 10-50 mM stock solution. Store in aliquots at -20°C or -80°C. |
| In Vitro Working Dilution | Cell culture medium or aqueous buffer with ≤ 0.5% DMSO | Serially dilute the DMSO stock. Add dropwise to the final buffer/medium with vigorous mixing. |
| In Vivo Formulation (example) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Add solvents to the this compound powder sequentially and mix thoroughly at each step to form a homogeneous suspension.[1] |
Experimental Protocol: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Culture cells in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
-
Assessment of Cell Viability:
-
After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Ras/MAPK signaling pathway by targeting p90 RSK.
Caption: Workflow for a cell-based viability assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
optimizing Lji308 dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Lji308 for various cell lines. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It works by targeting the ATP-binding site of RSK isoforms (RSK1, RSK2, and RSK3), preventing the phosphorylation of their downstream substrates.[1][2] A key downstream target is the Y-box binding protein 1 (YB-1), a transcription factor implicated in cancer cell proliferation, survival, and drug resistance.[4][5] By inhibiting RSK, this compound effectively blocks the phosphorylation of YB-1, leading to reduced cancer cell growth and induction of apoptosis.[4]
Q2: In which cancer types and cell lines is this compound expected to be effective?
A2: this compound has demonstrated significant efficacy in triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, SUM149, and HTRY-LT.[4] It has also shown activity in KRAS-mutant non-small cell lung cancer (NSCLC) cells like H358 and colorectal cancer (CRC) cell lines.[3] Generally, cell lines with a hyperactivated Ras/MEK/ERK signaling pathway are predicted to be more sensitive to RSK inhibition.[6]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: For cell viability and growth inhibition assays, a starting concentration range of 1 µM to 10 µM is recommended for sensitive cell lines like TNBCs.[4] To observe the inhibition of YB-1 phosphorylation, concentrations starting from 2.5 µM have been shown to be effective in MDA-MB-231 cells.[2] However, the optimal concentration is highly cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder and is soluble in DMSO up to 50 mM.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C.[3] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: Does this compound have any known off-target effects?
A5: this compound is highly selective for RSK isoforms.[7] However, at higher concentrations (IC50 of 0.8 µM in vitro), it can inhibit S6K1.[1][2] Researchers should be mindful of this potential off-target effect when using high concentrations of this compound and may need to perform additional controls to confirm that the observed phenotype is due to RSK inhibition.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound Against RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 4 |
| RSK3 | 13 |
Data sourced from multiple references.[1][2][3]
Table 2: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Endpoint |
| MDA-MB-231 | Triple-Negative Breast Cancer | YB-1 Phosphorylation | Starting at 2.5 µM | ~86% inhibition |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Growth Inhibition | EC50 of 0.2–0.3 µM | Inhibition of cell growth |
| H358 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | EC50 of 0.2–0.3 µM | Inhibition of cell growth |
| HTRY-LT | Triple-Negative Breast Cancer | Cell Viability | 1 - 10 µM | Up to 90% decrease |
| SUM149 | Triple-Negative Breast Cancer | Soft Agar Colony Formation | 10 µM | Suppression of growth |
| HBL-100 | Breast Cancer (KRAS wild-type) | YB-1 Phosphorylation | Not specified | Effective blockade |
| SW48 | Colorectal Cancer (KRAS wild-type) | YB-1 Phosphorylation | Effective at tested concentrations | Inhibition of p-YB-1 |
| HCT116 | Colorectal Cancer (KRAS mutant) | YB-1 Phosphorylation | Effective at tested concentrations | Inhibition of p-YB-1 |
This table summarizes data from various studies and should be used as a guideline for designing experiments.[1][3][4][8]
Experimental Protocols & Methodologies
Protocol 1: Cell Viability/Cytotoxicity Assay using CellTiter-Glo®
This protocol is for determining the IC50 of this compound on cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in the opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 20 µM. Include a DMSO-only vehicle control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for a period relevant to your cell line's doubling time, typically 72 to 96 hours.
-
After the incubation period, equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for assessing the induction of apoptosis by this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: Western Blotting for Phospho-RSK and Phospho-YB-1
This protocol is to confirm the on-target effect of this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, anti-phospho-YB-1 (Ser102), anti-total YB-1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal effect on cell viability | 1. Cell line is resistant to RSK inhibition. 2. Suboptimal this compound concentration or treatment duration. 3. This compound has degraded. 4. High cell seeding density. | 1. Confirm RSK pathway activation in your cell line (e.g., by checking baseline p-RSK levels). Consider that some cell lines may have redundant survival pathways. A known mechanism of resistance is the reactivation of the PI3K/AKT pathway.[5][8] 2. Perform a dose-response (0.1 µM - 20 µM) and time-course (24-96h) experiment. 3. Use a fresh aliquot of this compound stock solution. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent this compound dosage preparation. 3. Variation in incubation times. 4. DMSO concentration is too high or varies between wells. | 1. Use cells within a consistent passage number range and treat them at a consistent confluency. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Standardize all incubation times. 4. Ensure the final DMSO concentration is consistent across all wells and is below toxic levels (≤ 0.1%). |
| High background in cell viability assay | 1. Contamination of cell culture. 2. Reagent not equilibrated to room temperature. | 1. Regularly test for mycoplasma and practice good aseptic technique. 2. Ensure both the plate and the CellTiter-Glo® reagent are at room temperature before mixing. |
| Unexpected cell morphology or toxicity in control | 1. DMSO toxicity. 2. Poor cell health prior to the experiment. | 1. Ensure the final DMSO concentration in the vehicle control is identical to the treated wells and is not exceeding 0.1%. 2. Ensure cells are healthy and actively dividing before starting the experiment. |
| No inhibition of p-RSK or p-YB-1 in Western Blot | 1. This compound concentration is too low. 2. Treatment time is too long or too short. 3. Poor antibody quality. | 1. Increase the concentration of this compound. 2. For signaling pathway analysis, a short treatment time (e.g., 1-4 hours) is usually sufficient. 3. Use validated antibodies for phospho-RSK and phospho-YB-1. |
Visualizations
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
Lji308 Off-Target Effects on Kinases: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor, Lji308. This resource offers troubleshooting guidance and answers to frequently asked questions to help navigate potential experimental challenges arising from off-target interactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target RSK inhibition from potential off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell phenotype not consistent with RSK inhibition. | The phenotype may be due to inhibition of an off-target kinase. This compound is known to inhibit S6K1 at higher concentrations (IC50 = 0.8 µM)[1]. | 1. Confirm On-Target Engagement: Verify inhibition of RSK signaling by assessing the phosphorylation status of a known RSK substrate, such as YB-1 (at Ser102)[1][2][3][4]. 2. Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 values for RSK1, RSK2, and RSK3 (4-13 nM)[1][5] and the known off-target S6K1 (0.8 µM)[1]. 3. Orthogonal Inhibition: Use a structurally different RSK inhibitor to see if the phenotype is recapitulated. |
| Activation of the AKT signaling pathway upon this compound treatment. | Inhibition of RSK by this compound has been associated with the activation of AKT[1]. This could be a compensatory signaling mechanism. | 1. Confirm AKT Activation: Perform a western blot to measure the phosphorylation of AKT (e.g., at Ser473 and Thr308). 2. Investigate Downstream Effectors: Analyze the phosphorylation status of downstream targets of AKT to understand the functional consequences of its activation. 3. Co-inhibition Studies: Consider co-treatment with an AKT inhibitor to dissect the effects of RSK inhibition versus AKT activation. |
| Variable or inconsistent results across different cell lines. | The off-target effects of this compound may be cell-context dependent, relying on the expression levels and activity of different kinases in a particular cell line. | 1. Kinome Profiling: If feasible, perform a kinome-wide screen (e.g., using a commercial service) to identify the specific off-target kinases affected by this compound in your cell line of interest. 2. Baseline Kinase Expression: Characterize the baseline expression levels of RSK isoforms and potential off-target kinases (like S6K1) in your experimental models. |
| Discrepancy between in vitro and cellular assay results. | Differences in potency or phenotype may be due to factors such as cell permeability, metabolism of the compound, or engagement of off-targets that are only relevant in a cellular context. | 1. Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is engaging RSK in your cells at the expected concentrations. 2. Time-Course Experiment: Evaluate the effects of this compound over different treatment durations to account for potential differences in the kinetics of on-target versus off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family. It exhibits low nanomolar IC50 values against RSK1, RSK2, and RSK3.[1][2][5]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target of this compound is S6K1, which it inhibits with an IC50 of 0.8 µM.[1] Researchers should be mindful of this off-target activity, especially when using this compound at concentrations approaching this value.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired level of RSK inhibition. A thorough dose-response analysis in your specific experimental system is crucial to identify this optimal concentration.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, typically up to 50 mM.[2] For long-term storage, it should be kept at -20°C.[2]
Q5: Are there any known signaling pathways that are paradoxically activated by this compound?
A5: Yes, the inhibition of RSK by this compound has been observed to be associated with the activation of the AKT signaling pathway.[1] This is an important consideration when interpreting experimental results, as AKT activation can influence a wide range of cellular processes, including cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary targets and known off-targets.
| Kinase Target | IC50 Value | Reference |
| RSK1 | 6 nM | [1][5] |
| RSK2 | 4 nM | [1][5] |
| RSK3 | 13 nM | [1][5] |
| S6K1 | 0.8 µM | [1] |
Experimental Protocols
1. In Vitro RSK Enzymatic Activity Assay
This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound.[5]
-
Objective: To determine the IC50 of this compound against RSK isoforms in a biochemical assay.
-
Materials:
-
Recombinant full-length RSK1, RSK2, or RSK3 protein.
-
Peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH).
-
ATP.
-
This compound compound.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20.
-
60 mM EDTA (for stopping the reaction).
-
Detection reagents (e.g., anti-phospho-AKT substrate antibody and AlphaScreen reagents).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the RSK enzyme (e.g., 1 nM RSK1, 0.1 nM RSK2, or 1 nM RSK3) to each well containing the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding the peptide substrate (e.g., 200 nM) and ATP at a concentration equal to the Km for each enzyme (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).
-
Incubate the reaction at room temperature for a set time (e.g., 150 minutes).
-
Stop the reaction by adding 60 mM EDTA.
-
Determine the extent of peptide phosphorylation using an appropriate detection method, such as an anti-phospho-substrate antibody and a suitable detection system (e.g., AlphaScreen).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Assay for RSK Inhibition (YB-1 Phosphorylation)
This protocol is based on studies demonstrating this compound's effect on RSK signaling in cells.[3]
-
Objective: To confirm the inhibition of RSK activity in a cellular context by measuring the phosphorylation of its downstream target, YB-1.
-
Materials:
-
Cell line of interest (e.g., MDA-MB-231).
-
This compound compound.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, and a loading control antibody (e.g., anti-vinculin or anti-GAPDH).
-
Secondary antibodies.
-
Western blot reagents and equipment.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the primary antibodies against phospho-YB-1, total YB-1, and the loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the effect of this compound on YB-1 phosphorylation.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Lji308 stability in cell culture medium over time
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the pan-RSK inhibitor, Lji308, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO, with a solubility of up to 50 mM.[1] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and in a DMSO stock solution at -80°C for up to 2 years or -20°C for up to 1 year.[2][3]
Q2: How stable is this compound in cell culture medium?
A2: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640 over extended periods. However, published studies have successfully used this compound in cell-based assays for durations of 72 to 96 hours, suggesting it retains sufficient activity over these timeframes.[2][3] For experiments extending beyond 96 hours, such as in 3D cell cultures, weekly replenishment of the compound has been reported, which may indicate potential degradation over longer periods.[4] For sensitive or long-term experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific biological question. In various cancer cell lines, this compound has been shown to inhibit cell viability and phosphorylation of its target YB-1 at concentrations ranging from 1 to 10 μM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What is the primary signaling pathway targeted by this compound?
A4: this compound is a potent pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[2][5] RSK is a downstream effector of the MAPK/ERK signaling pathway. By inhibiting RSK, this compound prevents the phosphorylation of downstream targets, a key one being the Y-box binding protein-1 (YB-1).[2][6] Phosphorylation of YB-1 is associated with increased cell growth, proliferation, and drug resistance in cancer.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced inhibitory effect of this compound | 1. Compound Degradation: this compound may have degraded in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific medium and under your experimental conditions (see Experimental Protocol below). Consider replenishing the medium with fresh this compound every 48-72 hours. |
| 2. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit RSK in your cell line. | Perform a dose-response curve to determine the IC50 value for your specific cell line and endpoint. | |
| 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to RSK inhibition. | Confirm RSK expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before seeding and use a calibrated pipette. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| 3. Inconsistent Compound Dilution: Errors in serial dilutions can lead to significant variability. | Prepare a master mix of the final this compound concentration in the medium to add to all replicate wells, rather than adding small volumes of a high-concentration stock to individual wells. | |
| Observed cell toxicity at expected effective concentrations | 1. DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| 2. Off-Target Effects: At very high concentrations, this compound may have off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for HPLC/LC-MS (e.g., acetonitrile, water, formic acid)
-
0.22 µm syringe filters
Methodology:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator to mimic your cell culture conditions.
-
Time Points: Collect samples at various time points. A suggested time course is 0, 2, 4, 8, 24, 48, 72, and 96 hours.
-
Sample Collection: At each time point, remove one tube from the incubator.
-
Sample Preparation:
-
If the medium contains serum, a protein precipitation step is necessary. Add 3 volumes of ice-cold acetonitrile to 1 volume of the sampled medium.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC/LC-MS Analysis: Analyze the samples using an appropriate HPLC or LC-MS method to quantify the concentration of this compound. The method will need to be developed to ensure proper separation of this compound from any potential degradants and medium components.
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining versus time.
-
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.6 | 96% |
| 8 | 9.2 | 92% |
| 24 | 8.5 | 85% |
| 48 | 7.8 | 78% |
| 72 | 7.1 | 71% |
| 96 | 6.4 | 64% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound is a Pan-Ribosomal S6 Kinase (RSK) Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lji308 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results with the pan-RSK inhibitor, Lji308. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, pan-ribosomal S6 kinase (RSK) inhibitor with IC50 values of 6 nM, 4 nM, and 13 nM for RSK1, RSK2, and RSK3, respectively[1][2]. It functions by inhibiting the phosphorylation of RSK substrates, such as Y-box binding protein 1 (YB-1) at serine 102[1][3][4]. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and drug resistance[4][5].
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C. Stock solutions are typically prepared in DMSO, with solubility up to 50 mM. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use[6]. For in vitro assays, aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: At what concentrations is this compound typically effective in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and assay type. In various triple-negative breast cancer (TNBC) cell lines, concentrations in the range of 1-10 μM have been shown to decrease cell viability by up to 90% after 96 hours of treatment[2][7]. In some cell lines, inhibition of YB-1 phosphorylation can be observed at concentrations as low as 2.5 μM[2][3].
Troubleshooting Guide for Inconsistent this compound Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or experiments is a common issue in cell-based assays.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently and frequently while pipetting into the plate. Consider using reverse pipetting techniques to improve accuracy[8].
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and cell stress.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can lead to significant errors.
-
Solution: Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step[9].
-
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are over-confluent can respond differently to treatment.
Issue 2: Weaker Than Expected or No this compound Activity
Observing a diminished or absent effect of this compound can be perplexing.
Possible Causes and Solutions:
-
This compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Solution: Store this compound as recommended (-20°C) and protect it from light. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Suboptimal Assay Conditions: The chosen assay endpoint or incubation time may not be optimal for observing the effects of this compound.
-
Cell Line Resistance: The specific cell line being used may be inherently resistant to RSK inhibition.
-
Solution: Confirm that the target pathway (MAPK/RSK) is active in your cell line. You can do this by checking the basal phosphorylation levels of RSK and its substrates like YB-1 via Western blot.
-
-
Incorrect Reagent Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to be effective.
-
Solution: Double-check all calculations for dilutions.
-
Issue 3: High Background Signal in Plate-Based Assays
High background can mask the true signal from the experimental samples.
Possible Causes and Solutions:
-
Media Components: Phenol red and other components in cell culture media can autofluoresce.
-
Solution: For fluorescence-based assays, consider using phenol red-free media or washing the cells with PBS before adding the detection reagent[11].
-
-
Plate Type: The color of the microplate can significantly impact background signals.
-
Reader Settings: Incorrect gain or focal height settings on the plate reader can lead to suboptimal signal-to-noise ratios.
-
Solution: Optimize the gain setting using a positive control well to avoid saturation. Adjust the focal height to the bottom of the well for adherent cells[11].
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (RSK1) | 6 nM | Enzymatic Assay | [1] |
| IC50 (RSK2) | 4 nM | Enzymatic Assay | [1] |
| IC50 (RSK3) | 13 nM | Enzymatic Assay | [1] |
| Effective Concentration (Cell Viability) | 1 - 10 µM | HTRY-LT cell lines | [2][7] |
| Effective Concentration (YB-1 Phosphorylation Inhibition) | Starting at 2.5 µM | MDA-MB-231 | [2][3] |
Key Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in the appropriate cell culture medium.
-
Seed 1,000-5,000 cells per well in a 96-well, tissue culture-treated plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock of this compound at various concentrations in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add the 2X this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72-96 hours)[1][7].
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits RSK, blocking YB-1 phosphorylation and downstream cell proliferation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biocompare.com [biocompare.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bitesizebio.com [bitesizebio.com]
interpreting Lji308 dose-response curve anomalies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-RSK inhibitor, Lji308.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It exhibits inhibitory activity against RSK1, RSK2, and RSK3.[3][4][5] Its primary mechanism of action is the inhibition of the RSK signaling pathway, which plays a crucial role in cell survival, proliferation, and motility. A key downstream target of RSK is the Y-box binding protein 1 (YB-1), and this compound has been shown to inhibit the phosphorylation of YB-1 at serine 102 (S102).[1][6][7]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models such as MDA-MB-231 and SUM149.[8] It has also been shown to suppress the growth of HTRY-LT cell lines (YB-1 transformed human mammary epithelial cells).[8] Additionally, this compound inhibits YB-1 phosphorylation in colorectal cancer (CRC) cells like SW48 and HCT116.[7]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. In cell viability assays, concentrations ranging from 1 µM to 10 µM have been used for 72 to 96 hours, resulting in up to a 90% decrease in cell viability in sensitive cell lines.[3][5][8] For inhibiting YB-1 phosphorylation, concentrations between 5 µM and 25 µM have been effective.[3][5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective RSK inhibitor, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[9] One study noted that inhibition of RSK by this compound can be associated with the activation of the AKT pathway, which may act as a compensatory survival signal.[4] Researchers should consider performing control experiments to assess potential off-target effects in their specific model system.
Troubleshooting Guide for this compound Dose-Response Curve Anomalies
This guide addresses common issues researchers may encounter when generating dose-response curves for this compound.
Issue 1: The dose-response curve is U-shaped or biphasic, showing increased cell viability at low concentrations of this compound.
-
Possible Cause 1: Hormesis. Some compounds can exhibit a hormetic effect, where low doses stimulate a biological response while high doses are inhibitory. This can be a genuine biological effect.
-
Troubleshooting Steps:
-
Confirm with a different assay: Use an alternative method to measure cell viability or proliferation to rule out artifacts of a specific assay chemistry.
-
Investigate mechanism: At low concentrations, this compound might be triggering a pro-survival signaling pathway as a compensatory response. Consider investigating the activation of pathways like AKT at these concentrations.
-
Literature review: Search for literature on biphasic responses to other RSK inhibitors to see if this is a known class effect.
-
Issue 2: The slope of the dose-response curve is very shallow, spanning several log units of concentration.
-
Possible Cause 1: Heterogeneous cell population. The cell population may contain a mix of sensitive and resistant cells, leading to a gradual decline in viability as the concentration increases.
-
Possible Cause 2: Compound stability or solubility issues. this compound may not be fully soluble at higher concentrations in your assay medium, leading to a less-than-expected effect.
-
Troubleshooting Steps:
-
Cell population analysis: If possible, analyze markers of resistance within your cell population.
-
Solubility check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also perform a solubility test of this compound in your specific cell culture medium.
-
Assay duration: A longer incubation time might be necessary to see the full effect of the inhibitor, potentially resulting in a steeper curve.
-
Issue 3: High variability between replicate wells for the same this compound concentration.
-
Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells in the microplate wells is a common source of variability.
-
Possible Cause 2: Edge effects. Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting of either the cells or the this compound dilutions will lead to inconsistent results.
-
Troubleshooting Steps:
-
Improve cell seeding technique: Ensure a homogenous cell suspension and use a consistent pipetting technique for all wells.
-
Minimize edge effects: Avoid using the outermost wells of the plate for data collection. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Pipette calibration and technique: Regularly calibrate your pipettes and ensure proper pipetting technique to maintain accuracy and precision.
-
Issue 4: The inhibitory effect of this compound plateaus at a level significantly above 0% cell viability (incomplete inhibition).
-
Possible Cause 1: Presence of a resistant subpopulation. A fraction of the cells may be inherently resistant to this compound's mechanism of action.
-
Possible Cause 2: Drug efflux pumps. Some cancer cells can actively pump out drugs, reducing the intracellular concentration of this compound.
-
Possible Cause 3: Activation of compensatory survival pathways. As mentioned, cells may activate alternative survival pathways, such as the AKT pathway, to counteract the effects of RSK inhibition.
-
Troubleshooting Steps:
-
Investigate resistance mechanisms: Consider co-treatment with inhibitors of known resistance pathways (e.g., AKT inhibitors) to see if this enhances the effect of this compound.
-
Use a different endpoint: Measure apoptosis (e.g., via Annexin V staining) in addition to cell viability to get a more complete picture of the cellular response. This compound has been shown to induce apoptosis in sensitive cell lines.[8]
-
Data Presentation
Table 1: Inhibitory Activity of this compound against RSK Isoforms
| Target | IC50 (nM) |
| RSK1 | 6[3][4][5] |
| RSK2 | 4[3][4][5] |
| RSK3 | 13[3][4][5] |
Table 2: Representative Dose-Response of this compound on TNBC Cell Viability
| This compound Concentration (µM) | % Inhibition of Cell Viability (relative to DMSO control) |
| 0.1 | 5-15% |
| 0.5 | 20-40% |
| 1.0 | 40-60% |
| 2.5 | 60-80% |
| 5.0 | 75-90% |
| 10.0 | >85% |
Note: This table represents a typical response based on published data and may vary between specific cell lines and experimental conditions.[3][5][8]
Experimental Protocols
1. Cell Viability Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell lines.[8]
-
Cell Seeding: Plate cells at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound dilutions. Also, include a DMSO-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement:
-
Fix the cells with 2% paraformaldehyde in PBS.
-
Stain the nuclei with Hoechst 33342 (1 µg/ml) for 30 minutes at room temperature.
-
Analyze the plate using a high-content imaging system to quantify the number of nuclei as a measure of cell viability.
-
2. Western Blot for Phospho-YB-1 (S102)
This protocol is based on the methodology used to confirm this compound's mechanism of action.[7][8]
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and controls) for the specified duration (e.g., 20 hours).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., ELB) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-YB-1 (S102) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total YB-1 and a loading control (e.g., vinculin or β-actin) to ensure equal protein loading.
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | RSK | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Lji308 Technical Support Center: Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of Lji308 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound, a potent pan-ribosomal S6 kinase (RSK) inhibitor, has been shown to selectively target transformed (cancerous) cells. In studies using non-tumorigenic human mammary epithelial cells (HMECs), this compound exhibited minimal cytotoxic effects.[1][2] This suggests a favorable safety profile for non-cancerous cells.
Q2: Why is this compound less toxic to non-cancerous cells?
A2: The selectivity of this compound is linked to its mechanism of action. It inhibits the RSK family of kinases, which are often hyperactivated in cancer cells and play a crucial role in their survival and proliferation.[1][2] Non-cancerous cells may not have the same dependency on the RSK signaling pathway for their normal function, rendering them less susceptible to RSK inhibition.
Q3: The viability of my non-cancerous cell line is decreasing after this compound treatment. What could be the cause?
A3: While this compound generally shows low toxicity in non-cancerous cells, several factors could contribute to decreased viability:
-
High Concentrations: Exceeding the recommended concentration range may lead to off-target effects and cytotoxicity.
-
Cell Line Sensitivity: Different non-cancerous cell lines may have varying sensitivities to RSK inhibition.
-
Experimental Conditions: Factors such as prolonged exposure time, cell confluence, and media composition can influence cell health.
-
Compound Purity and Handling: Ensure the this compound used is of high purity and has been stored and handled correctly to prevent degradation.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: An Annexin V assay is a standard method to detect apoptosis. This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis.[3][4][5] You can perform this assay using flow cytometry to quantify the percentage of apoptotic cells in your this compound-treated and control populations.
Data on this compound Cytotoxicity
The following table summarizes the available data on the effect of this compound on a non-cancerous cell line.
| Cell Line | Cell Type | Organism | Assay | Concentration | Effect on Cell Viability | Reference |
| HMEC | Human Mammary Epithelial Cells | Human | Cell Viability Assay (Hoechst Staining) | Not specified | Little to no effect | [1][2] |
Experimental Protocols
Cell Viability Assessment using Hoechst Staining
This protocol is adapted from the methodology used in the primary study on this compound.[1]
Objective: To determine the effect of this compound on the viability of non-cancerous cell lines by quantifying the number of cells.
Materials:
-
96-well plates
-
Non-cancerous cell line of interest (e.g., HMEC)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
2% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 stain (1 µg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
High-content screening instrument (e.g., ArrayScan VTI)
Procedure:
-
Cell Seeding: Seed the non-cancerous cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation with this compound: Incubate the plate for the desired treatment duration (e.g., 96 hours).
-
Fixation: Carefully aspirate the medium and fix the cells by adding 100 µL of 2% PFA to each well. Incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells twice with 150 µL of PBS per well.
-
Staining: Add 100 µL of Hoechst 33342 solution (1 µg/mL) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells once with PBS. Acquire images using a high-content screening instrument. The number of Hoechst-stained nuclei is used as a direct measure of cell number (cellularity).
-
Data Interpretation: Compare the number of nuclei in the this compound-treated wells to the vehicle control wells to determine the effect on cell viability.
Apoptosis Analysis using Annexin V Staining
This protocol provides a general framework for assessing apoptosis induced by this compound.[1][3][4][5]
Objective: To quantify the percentage of apoptotic cells in a cell population following treatment with this compound.
Materials:
-
6-well plates
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-PE (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit, at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-PE and 5 µL of PI (or as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visual Guides
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the RSK/YB-1 signaling pathway.
References
- 1. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Validating Lji308 Inhibition of RSK in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lji308, a potent pan-RSK (p90 ribosomal S6 kinase) inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visualizations to aid in the comprehensive evaluation of this compound for preclinical research.
Introduction to RSK and the Role of this compound
Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making RSK an attractive therapeutic target.[2] RSK has been implicated in the regulation of cell survival, proliferation, and motility.[2] this compound is a potent and selective pan-RSK inhibitor that has demonstrated efficacy in cellular models, primarily through the inhibition of RSK-mediated phosphorylation of downstream substrates like Y-box binding protein-1 (YB-1).[3][4]
Comparative Analysis of RSK Inhibitors
To validate the efficacy and specificity of this compound, it is crucial to compare its performance against other known RSK inhibitors, such as BI-D1870 and the naturally occurring flavonoid, luteolin.[2][5]
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound, BI-D1870, and Luteolin against various RSK isoforms.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference |
| This compound | 6 | 4 | 13 | N/A | [4] |
| BI-D1870 | 31 | 24 | 18 | 15 | [6] |
| Luteolin | ~1,710 - 4,770 | ~1,710 - 4,770 | N/A | N/A | [6] |
N/A: Data not available
Cellular Activity
The half-maximal effective concentration (EC50) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In cellular assays, the inhibition of the phosphorylation of a known downstream target is a common method to assess the inhibitor's efficacy.
| Inhibitor | Cell Line | Target | EC50 (µM) | Reference |
| This compound | MDA-MB-231, H358 | p-YB1 (S102) | 0.2 - 0.3 | [3] |
| BI-D1870 | HTRY-LT1 | Cell Viability | ~1 | [2] |
| Luteolin | HTRY-LT1 | Cell Viability | ~10 | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate RSK inhibition, the following diagrams are provided.
Caption: RSK signaling pathway and this compound's point of inhibition.
Caption: Workflow for validating RSK inhibition in cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro RSK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified RSK.
Materials:
-
Recombinant active RSK1, RSK2, or RSK3 enzyme
-
Biotinylated peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20)
-
This compound and other inhibitors
-
EDTA
-
Anti-phospho-substrate antibody
-
AlphaScreen reagents
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the recombinant RSK enzyme, peptide substrate, and the inhibitor at various concentrations to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each RSK isoform (e.g., RSK1: 5 µM, RSK2: 20 µM, RSK3: 10 µM).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 150 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the level of peptide phosphorylation using an anti-phospho-substrate antibody and a suitable detection method, such as AlphaScreen.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phosphorylated YB-1 (p-YB1)
This assay measures the inhibition of RSK activity in a cellular context by quantifying the phosphorylation of its downstream substrate, YB-1, at serine 102.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-YB1 (S102), anti-total YB-1, anti-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specific duration (e.g., 20 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-YB1 (S102) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total YB-1, total RSK, and a loading control to normalize the p-YB1 signal.
Cell Viability Assay
This assay determines the effect of RSK inhibition on cell proliferation and survival.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed a low density of cells (e.g., 1000 cells/well) in a 96-well plate and allow them to attach.
-
Add serial dilutions of the inhibitors to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence, which is proportional to the number of viable cells.
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
This guide provides a framework for the cellular validation of this compound as an RSK inhibitor. The presented data indicates that this compound is a highly potent inhibitor of RSK isoforms, demonstrating greater potency than both BI-D1870 and Luteolin in biochemical assays. In cellular contexts, this compound effectively inhibits the phosphorylation of the downstream RSK substrate YB-1 at nanomolar to low micromolar concentrations, leading to reduced cell viability. The detailed experimental protocols and visual aids are intended to facilitate the independent verification and further investigation of this compound's mechanism of action and its potential as a therapeutic agent. For a comprehensive evaluation, it is recommended to perform head-to-head comparisons of these inhibitors under identical experimental conditions and to assess their selectivity across a broad panel of kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Endocrine Disrupting Activities of the Flavonoid Nutraceuticals Luteolin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Luteolin is a novel p90 ribosomal S6 kinase (RSK) inhibitor that suppresses Notch4 signaling by blocking the activation of Y-box binding protein-1 (YB-1) - PMC [pmc.ncbi.nlm.nih.gov]
Lji308 versus BI-D1870: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-Ribosomal S6 Kinase (RSK) inhibitors, Lji308 and BI-D1870, with a focus on their performance in cancer research, supported by experimental data.
Both this compound and BI-D1870 are potent inhibitors of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, which are key downstream effectors of the Ras/MAPK signaling pathway.[1] Dysregulation of the RSK signaling cascade is implicated in various cancers, promoting cell proliferation, survival, and drug resistance.[2][3] Consequently, RSK inhibitors have emerged as promising therapeutic agents in oncology.[1][2] This guide delves into a head-to-head comparison of two prominent RSK inhibitors, this compound and BI-D1870, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action and Target Profile
This compound and BI-D1870 are both ATP-competitive inhibitors that target the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4), thereby preventing the phosphorylation of downstream substrates.[4][5] One of the critical downstream targets of RSK is the Y-box binding protein 1 (YB-1), a transcription factor implicated in tumor growth, metastasis, and chemoresistance.[6][7] By inhibiting RSK, both compounds effectively block the phosphorylation and activation of YB-1.[6][7]
A key distinction between the two inhibitors lies in their selectivity. This compound is a more recently developed, highly potent, and selective pan-RSK inhibitor.[8][9] In contrast, BI-D1870, while a potent RSK inhibitor, has been reported to have off-target effects on other kinases, such as Aurora B and PLK1, particularly at higher concentrations.[8][10] This difference in selectivity is a critical consideration for researchers aiming to dissect the specific roles of RSK signaling in their models.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and BI-D1870 against RSK isoforms and their efficacy in cancer cell lines.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| This compound | 6[7][11] | 4[7][11] | 13[7][11] | N/A |
| BI-D1870 | 31[10] | 24[10] | 18[10] | 15[10] |
Table 1: In vitro kinase inhibitory activity (IC50) of this compound and BI-D1870 against RSK isoforms. N/A: Data not available.
| Cell Line | Cancer Type | Inhibitor | IC50/EC50 (µM) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 0.2-0.3 (EC50) | Cell Growth |
| H358 | Lung Cancer | This compound | 0.2-0.3 (EC50) | Cell Growth |
| HTRY-LT1 | Triple-Negative Breast Cancer | This compound | ~1-5 | Cell Viability |
| SH-SY5Y | Neuroblastoma | BI-D1870 | 1.28 | CCK8 |
| SK-N-DZ | Neuroblastoma | BI-D1870 | 2.61 | CCK8 |
| IMR-32 | Neuroblastoma | BI-D1870 | 5.6 | CCK8 |
| HTRY-LT1 CSCs | Triple-Negative Breast Cancer | This compound | 5 (IC90) | Cell Viability |
| HTRY-LT1 CSCs | Triple-Negative Breast Cancer | BI-D1870 | 2 (IC90) | Cell Viability |
Table 2: In vitro efficacy of this compound and BI-D1870 in various cancer cell lines. CSCs: Cancer Stem Cells.
A study by Davies et al. (2015) directly compared the efficacy of this compound and BI-D1870 in a triple-negative breast cancer (TNBC) model. The results indicated that this compound was more effective at reducing the viability of both the bulk tumor cell population and the cancer stem cell (CSC) subpopulation, which is often associated with chemoresistance and tumor recurrence.[6][8] At a lethal IC90 dose, 5 µM of this compound demonstrated greater efficacy in eradicating both CSC and non-CSC populations compared to 2 µM of BI-D1870.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for comparing the two inhibitors.
Caption: The Ras/MAPK/RSK signaling pathway targeted by this compound and BI-D1870.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the inhibition of the p90 ribosomal S6 kinase (RSK) by the flavonol glycoside SL010 from the 1.5 Å crystal structure of the N-terminal domain of RSK2 with bound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Lji308: A Comparative Analysis of Potency Against RSK Isoforms
For researchers and professionals in drug development, understanding the specific inhibitory action of kinase inhibitors is paramount. This guide provides a detailed comparison of the potency of Lji308, a notable pan-inhibitor of the p90 ribosomal S6 kinase (RSK) family, against its different isoforms. The data presented herein is compiled from publicly available experimental results to facilitate an objective evaluation of this compound's performance.
Potency of this compound Against RSK Isoforms
This compound has demonstrated potent inhibitory activity against multiple isoforms of the RSK family. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through in vitro kinase assays. A summary of these findings is presented in the table below.
| RSK Isoform | This compound IC50 (nM) |
| RSK1 | 6[1][2] |
| RSK2 | 4[1][2] |
| RSK3 | 13[1][2] |
| RSK4 | Data not available |
Note: While this compound is described as a pan-RSK inhibitor, specific IC50 values for RSK4 were not found in the reviewed literature.
RSK Signaling Pathway and this compound's Point of Intervention
The RSK family of serine/threonine kinases are key downstream effectors of the Ras/MAPK signaling cascade, playing a crucial role in cell proliferation, survival, and motility. The pathway is initiated by extracellular signals that activate a cascade of protein kinases, ultimately leading to the activation of RSK. This compound exerts its effect by inhibiting the kinase activity of RSK, thereby blocking the phosphorylation of its downstream substrates.
Caption: The Ras/MAPK signaling cascade leading to the activation of RSK isoforms and subsequent cellular responses. This compound inhibits RSK1, RSK2, and RSK3.
Experimental Protocols
The determination of this compound's potency against RSK isoforms was conducted using a biochemical in vitro kinase assay. The following is a generalized protocol based on available information.
Objective: To determine the IC50 value of this compound against recombinant human RSK1, RSK2, and RSK3.
Materials:
-
Recombinant full-length human RSK1, RSK2, and RSK3 enzymes.
-
This compound compound of varying concentrations.
-
A suitable peptide substrate for RSK, such as a biotinylated peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and DTT).
-
Detection reagents (e.g., phospho-specific antibody, and a detection system like AlphaScreen).
-
Microplates.
Procedure:
-
Enzyme and Substrate Preparation: The RSK enzymes and the peptide substrate are diluted to their final concentrations in the assay buffer.
-
Compound Preparation: A serial dilution of this compound is prepared to test a range of concentrations.
-
Reaction Initiation: The RSK enzyme, peptide substrate, and this compound (or vehicle control) are combined in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for the phosphorylation of the substrate by the RSK enzyme.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a chelating agent like EDTA.
-
Detection: The level of substrate phosphorylation is quantified. In an AlphaScreen assay, this involves the addition of donor and acceptor beads that generate a signal in proximity, which is dependent on the binding of a phospho-specific antibody to the phosphorylated substrate.
-
Data Analysis: The signal from each concentration of this compound is measured and compared to the control (no inhibitor). The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for the in vitro kinase assay used to determine the potency of this compound.
Conclusion
This compound is a potent, low-nanomolar inhibitor of RSK1, RSK2, and RSK3. Its efficacy against these isoforms makes it a valuable tool for studying the roles of these kinases in cellular processes and a potential starting point for the development of therapeutic agents targeting the RSK signaling pathway. Further investigation is required to determine its inhibitory activity against RSK4 to complete the comparative profile of this pan-RSK inhibitor.
References
LJI308 vs. BI-D1870: A Comparative Guide for RSK Inhibition
For researchers in oncology and cell signaling, the p90 ribosomal S6 kinase (RSK) family presents a compelling therapeutic target. As downstream effectors of the MAPK/ERK pathway, RSK isoforms are implicated in cell proliferation, survival, and motility. This guide provides a detailed comparison of two prominent RSK inhibitors: BI-D1870, a well-established tool compound, and LJI308, a newer, more selective alternative.
Mechanism of Action and Target Profile
Both this compound and BI-D1870 are potent, ATP-competitive inhibitors of the RSK family of serine/threonine kinases.[1][2][3] They function by binding to the N-terminal kinase domain of RSK, preventing the phosphorylation of its downstream substrates.[1][3] this compound was developed as a derivative of BI-D1870 with a goal of improved selectivity and reduced off-target effects.[4]
This compound is a pan-RSK inhibitor, demonstrating potent activity against RSK1, RSK2, and RSK3.[5][6] BI-D1870 also inhibits all four RSK isoforms (RSK1-4) with nanomolar potency.[1][7][8] The primary distinction lies in their selectivity profiles, with studies suggesting this compound has substantially fewer off-target effects compared to BI-D1870.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory activities and cellular effects of this compound and BI-D1870 based on available experimental data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | RSK4 (nM) |
| This compound | 6[5][6] | 4[5][6] | 13[5][6] | N/A |
| BI-D1870 | 10 - 31[1][9] | 20 - 24[1][9] | 18[9] | 15[9] |
Note: IC50 values for BI-D1870 can vary based on ATP concentration in the assay.[1][9]
Table 2: Cellular Activity and Effects
| Feature | This compound | BI-D1870 |
| Cellular Target Inhibition | Inhibits phosphorylation of YB-1 (S102) and RSK (T359/S363).[5][10] | Prevents phosphorylation of GSK3β and LKB1.[1][7] |
| Effect on Cell Viability | Decreases viability by up to 90% in TNBC cells (1-10 µM).[5][11] | Induces dose-dependent inhibition of cell proliferation.[9] |
| Apoptosis Induction | Induces apoptosis in TNBC cell lines.[11] | Induces apoptosis in AML and head and neck cancer cells.[9][12] |
| Chemoresistance | Overcomes chemoresistance by eliminating cancer stem cells (CSCs) in TNBC models.[11][13] | Eradicates CSC population in TNBC models.[11] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling context and a typical experimental workflow for evaluating these inhibitors.
Caption: MAPK/RSK signaling pathway showing inhibition point of this compound and BI-D1870.
Caption: Workflow for analyzing protein phosphorylation after RSK inhibitor treatment.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare this compound and BI-D1870.
1. In Vitro RSK Kinase Assay
-
Objective: To determine the IC50 value of an inhibitor against a specific RSK isoform.
-
Methodology:
-
Recombinant full-length RSK1, RSK2, or RSK3 enzyme is used in the assay.[6]
-
A biotinylated peptide substrate (e.g., biotin-AGAGRSRHSSYPAGT-OH) is prepared at a concentration of 200 nM.[6]
-
The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1% BSA.[6]
-
Serial dilutions of the inhibitor (this compound or BI-D1870) are added to the reaction wells.
-
The reaction is initiated by adding ATP at a concentration equal to the Km for each specific enzyme (e.g., 20 μM for RSK2).[6]
-
The reaction proceeds for 150 minutes at room temperature and is then stopped with 60 mM EDTA.[6]
-
The extent of peptide phosphorylation is quantified using an anti-phospho-substrate antibody and a detection system like AlphaScreen.[6]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability Assay
-
Objective: To measure the effect of RSK inhibitors on cancer cell proliferation and growth.
-
Methodology:
-
Cells (e.g., MDA-MB-231 triple-negative breast cancer cells) are seeded at a density of 1,000 cells per well in 96-well plates.[6]
-
After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of this compound or BI-D1870 (e.g., 1-10 µM). A DMSO-treated group serves as a control.[11]
-
Cells are incubated for a specified period, typically 72 to 96 hours.[6][11]
-
Cell viability is assessed using a luminescent assay reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Luminescence is read on a plate reader, and the results are normalized to the DMSO control to determine the percentage of cell viability.
-
3. Western Blotting for YB-1 Phosphorylation
-
Objective: To confirm target engagement by assessing the phosphorylation status of a direct RSK substrate, YB-1, in a cellular context.
-
Methodology:
-
Cancer cells (e.g., HTRY-LT1) are plated and grown to approximately 70-80% confluency.
-
Cells are treated with increasing doses of this compound or BI-D1870 for a designated time (e.g., 72 hours).[11]
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-YB-1 (Ser102) and total YB-1. An antibody for a loading control (e.g., Vinculin or β-actin) is also used.[11]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the change in YB-1 phosphorylation relative to the total protein and loading control.
-
References
- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potent RSK Inhibitors: Lji308 vs. LJH685
Biochemical Potency: A Neck-and-Neck Race
Both Lji308 and LJH685 exhibit remarkable potency against the RSK isoforms, with IC50 values in the low nanomolar range. As detailed in the table below, their inhibitory activity against RSK1, RSK2, and RSK3 is quite comparable, establishing them as highly effective pan-RSK inhibitors.[1][2][3][4][5]
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) |
| This compound | 6 | 4 | 13 |
| LJH685 | 6 | 5 | 4 |
Table 1: Comparative Biochemical Potency of this compound and LJH685. The half-maximal inhibitory concentrations (IC50) demonstrate the potent inhibition of RSK isoforms by both compounds in in vitro kinase assays.
Cellular Activity: Inhibiting Growth and Inducing Apoptosis
The true measure of a potential therapeutic agent lies in its activity within a cellular context. Both this compound and LJH685 have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis, primarily through the inhibition of the RSK-YB-1 signaling axis.
This compound has been shown to suppress the growth of triple-negative breast cancer (TNBC) cell lines and overcome chemoresistance by targeting cancer stem cells.[6][7][8] It effectively blocks the phosphorylation of Y-box binding protein 1 (YB-1), a key substrate of RSK involved in cell growth and survival.[1][7] In MDA-MB-231 and H358 cancer cell lines, this compound inhibited YB-1 phosphorylation with an EC50 of 0.2–0.3 μM, correlating with the inhibition of cell growth.[1] Furthermore, treatment with this compound has been shown to induce apoptosis in TNBC cells.[7][8]
Similarly, LJH685 demonstrates potent anti-proliferative effects in MAPK pathway-dependent cancer cell lines.[2] It efficiently inhibits the growth of MDA-MB-231 and H358 cells in an anchorage-independent growth setting, with EC50 values of 0.73 μM and 0.79 μM, respectively.[4] This inhibition of cell growth is also linked to the suppression of YB-1 phosphorylation.[2] Studies have also indicated that LJH685 can cause cell cycle arrest and induce apoptosis in acute myeloid leukemia (AML) cells.[9][10]
| Compound | Cell Line | Assay | Effect |
| This compound | MDA-MB-231, H358 | YB-1 Phosphorylation | EC50: 0.2–0.3 μM |
| TNBC cell lines | Cell Growth | Suppression | |
| TNBC cell lines | Apoptosis | Induction | |
| LJH685 | MDA-MB-231 | Anchorage-Independent Growth | EC50: 0.73 μM |
| H358 | Anchorage-Independent Growth | EC50: 0.79 μM | |
| AML cell lines | Cell Proliferation & Clone Formation | Inhibition | |
| AML cell lines | Cell Cycle | Arrest | |
| AML cell lines | Apoptosis | Induction |
Table 2: Comparative Cellular Activities of this compound and LJH685. This table summarizes the observed effects of the inhibitors on various cancer cell lines.
Mechanism of Action: Targeting the MAPK/RSK/YB-1 Signaling Pathway
This compound and LJH685 share a common mechanism of action by acting as ATP-competitive inhibitors of the N-terminal kinase domain of RSK.[11][4] This inhibition prevents the phosphorylation of downstream substrates, most notably YB-1. The MAPK/RSK/YB-1 signaling pathway is a critical regulator of cell proliferation and survival.
Figure 1: The MAPK/RSK/YB-1 Signaling Pathway. This diagram illustrates the signaling cascade leading to RSK activation and subsequent YB-1 phosphorylation, and the point of inhibition by this compound and LJH685.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental methodologies are crucial.
In Vitro RSK Kinase Assay:
-
Enzymes: Recombinant full-length human RSK1, RSK2, and RSK3.
-
Substrate: A specific peptide substrate for RSK.
-
ATP Concentration: Set at the Km value for each respective RSK isoform.
-
Inhibitors: this compound or LJH685 serially diluted in DMSO.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay, to determine the IC50 values.
Cell-Based Assays:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, H358, various AML lines) are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Western Blotting for Phospho-YB-1: Cells are treated with varying concentrations of this compound or LJH685 for a specified duration. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated YB-1 (Ser102) and total YB-1.
-
Cell Viability/Proliferation Assay: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available kit such as CellTiter-Glo®, which measures ATP levels.
-
Anchorage-Independent Growth (Soft Agar) Assay: A base layer of agar in growth medium is overlaid with a layer of agar containing the cells and the respective inhibitor. Colonies are allowed to form over several weeks and are then stained and counted.
-
Apoptosis Assay: Apoptosis is quantified by staining cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) followed by analysis using flow cytometry.
Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in evaluating the cellular effects of this compound and LJH685.
Conclusion: Two Powerful Tools for RSK Research
Both this compound and LJH685 stand out as highly potent and selective inhibitors of the RSK kinase family. While their biochemical potencies are very similar, subtle differences in their cellular activities and the specific cancer types in which they have been most extensively studied may guide researchers in their choice of compound. This compound has been notably highlighted for its efficacy in overcoming chemoresistance in TNBC by targeting cancer stem cells.[7][8] LJH685 has also shown significant promise in AML, particularly in combination with other targeted therapies.[9][10]
Ultimately, both molecules represent invaluable tools for dissecting the complex roles of RSK signaling in cancer and for exploring the therapeutic potential of RSK inhibition. The choice between this compound and LJH685 may depend on the specific research question, the cancer model being investigated, and the desired experimental endpoint. This comparative guide provides a solid foundation for making an informed decision and for designing rigorous and impactful studies in the field of cancer biology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | RSK Inhibitors: R&D Systems [rndsystems.com]
- 7. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of RSK inhibitor LJH-685 and FLT3 inhibitor FF-10101 promoted apoptosis and proliferation inhibition of AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Lji308: A Comparative Guide to its Anti-Cancer Effects
For researchers and drug development professionals, the validation of a new therapeutic candidate requires rigorous comparison and reproducible data. This guide provides an objective analysis of the anti-cancer effects of Lji308, a novel pan-RSK (p90 ribosomal S6 kinase) inhibitor. We present a compilation of experimental data comparing its performance against other RSK inhibitors and delve into the detailed methodologies of the key experiments.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of the RSK family of serine/threonine kinases.[1] Emerging research highlights its significant potential in cancer therapy, particularly in aggressive and drug-resistant cancers like triple-negative breast cancer (TNBC).[2][3] this compound effectively targets cancer stem cells (CSCs), a subpopulation of tumor cells responsible for relapse and metastasis, thereby overcoming chemoresistance.[2][3] Its mechanism of action involves the inhibition of the RSK-YB-1 signaling pathway, which plays a crucial role in cell proliferation, survival, and drug resistance.[4] This guide will explore the supporting data for these claims, offering a direct comparison with other known RSK inhibitors.
Comparative Efficacy of RSK Inhibitors
The potency of this compound as a pan-RSK inhibitor has been demonstrated through in vitro kinase assays. Its half-maximal inhibitory concentration (IC50) values against key RSK isoforms are significantly lower than those of other established RSK inhibitors, indicating higher potency.
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | Key Findings |
| This compound | 6[5] | 4[5] | 13[5] | Potent pan-RSK inhibitor with high selectivity.[5] |
| BI-D1870 | - | - | - | A classic RSK inhibitor, often used as a benchmark. This compound is a derivative with fewer off-target effects.[2][6] |
| Luteolin | - | - | - | A natural flavonoid with RSK inhibitory activity, used for comparison in TNBC studies.[2][3] |
| LJH685 | 6 | 5 | 4 | Another potent and selective RSK inhibitor developed alongside this compound, but with a poor pharmacokinetic profile.[6] |
In Vitro Anti-Cancer Activity of this compound
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in TNBC models.
| Cell Line | Cancer Type | Assay | Treatment | Results |
| HTRY-LT | TNBC | Cell Viability | This compound (1-10 µM) | Up to 90% decrease in cell viability.[2] |
| HTRZ (non-tumorigenic) | - | Cell Viability | This compound (1-10 µM) | Little to no effect.[2] |
| HTRY-LT1 | TNBC | Apoptosis (Annexin V) | This compound | Significant increase in apoptotic cells.[2] |
| HTRY-LT1 & HTRY-LT2 | TNBC | Soft Agar Colony Formation | This compound | Suppression of anchorage-independent growth.[2] |
| MDA-MB-231 | TNBC | YB-1 Phosphorylation | This compound (starting at 2.5 µM) | Approximately 86% inhibition of YB-1 phosphorylation.[4] |
| HBL-100 (KRAS wild-type) | Breast Cancer | RSK & YB-1 Phosphorylation | This compound | Effective blockade of phosphorylation after EGF stimulation and irradiation.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
References
- 1. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Lji308: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Lji308, a potent pan-Ribosomal S6 Kinase (RSK) inhibitor. We present a comparative assessment against other known RSK inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Potency and Selectivity Profile of this compound
This compound is a highly potent inhibitor of the RSK family of serine/threonine kinases, with IC50 values in the low nanomolar range. It demonstrates significant selectivity for RSK isoforms over a broad panel of other kinases, positioning it as a valuable tool for targeted research.
Table 1: Potency of this compound and Comparator RSK Inhibitors
| Inhibitor | RSK1 (IC50, nM) | RSK2 (IC50, nM) | RSK3 (IC50, nM) | RSK4 (IC50, nM) | Reference |
| This compound | 6 | 4 | 13 | - | [1] |
| BI-D1870 | 31 | 24 | 18 | 15 | [2] |
| LJH685 | 6 | 5 | 4 | - | [3][4] |
Table 2: Off-Target Profile of this compound and BI-D1870
A broad kinase screen using a competition binding assay at a concentration of 10 µM revealed the superior selectivity of this compound compared to the earlier generation RSK inhibitor, BI-D1870. The data below is a summary from the findings of Aronchik et al., 2014, which highlighted that this compound has substantially fewer off-target effects.
| Kinase Family | This compound (% Inhibition at 10 µM) | BI-D1870 (% Inhibition at 10 µM) |
| Primary Targets (RSK) | >90% | >90% |
| Notable Off-Targets | Minimal | PLK1, Aurora B, and others |
Note: The precise percentage of inhibition for each off-target kinase from the supplementary data of Aronchik et al., 2014 was not publicly available in the immediate search results. The table reflects the qualitative descriptions found in the literature.
Experimental Methodologies
In Vitro Kinase Inhibition Assay (for IC50 determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a target kinase.
Materials:
-
Recombinant active kinase (e.g., RSK1, RSK2, RSK3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or radioactive 32P-ATP)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare a serial dilution of the test inhibitor in the kinase assay buffer.
-
In a microplate, add the recombinant kinase and the kinase-specific substrate peptide to each well.
-
Add the diluted inhibitor to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Cross-Reactivity Profiling (e.g., KinomeScan™)
This protocol describes a competition-based binding assay to assess the selectivity of a compound against a large panel of kinases.
Objective: To determine the off-target binding profile of an inhibitor.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
Procedure:
-
A library of DNA-tagged kinases is prepared.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
The mixture is allowed to reach equilibrium.
-
The solid support with the bound kinase is washed to remove unbound components.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are expressed as the percentage of the control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase.
Signaling Pathway and Experimental Workflow Diagrams
RSK Signaling Pathway
Ribosomal S6 Kinases (RSKs) are key downstream effectors of the Ras-MAPK signaling cascade, playing a crucial role in cell proliferation, survival, and motility.
Caption: Simplified RSK signaling pathway downstream of Ras-MAPK.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates the typical workflow for characterizing the potency and selectivity of a kinase inhibitor like this compound.
References
Assessing the Specificity of Lji308 in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases represents a critical node in cellular signaling, implicated in a variety of cancers. As downstream effectors of the Ras-MAPK pathway, RSK isoforms regulate cell survival, proliferation, and motility, making them attractive targets for therapeutic intervention. Lji308 has emerged as a potent, pan-RSK inhibitor, demonstrating significant promise in preclinical studies.[1][2] This guide provides an objective comparison of this compound's performance with other known RSK inhibitors, supported by available experimental data, to aid researchers in their evaluation of this compound for kinase-related studies.
This compound: Potency and Specificity
This compound is a potent inhibitor of the RSK family, exhibiting low nanomolar efficacy against its primary targets.[1][2][3][4] Its inhibitory activity has been well-documented against RSK1, RSK2, and RSK3.
Table 1: In Vitro Potency of this compound against RSK Isoforms
| Kinase Target | IC50 (nM) |
| RSK1 | 6 |
| RSK2 | 4 |
| RSK3 | 13 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in in vitro assays.[1][2][3][4]
While comprehensive, head-to-head kinome-wide selectivity data for this compound against a broad panel of kinases is not extensively available in the public domain, existing data indicates a degree of selectivity for the RSK family. For instance, this compound inhibits S6K1, another serine/threonine kinase, but at a significantly higher concentration, with a reported IC50 of 0.8 µM.[3][4] This suggests a favorable selectivity window for RSK over at least one other related kinase. The structural basis for this selectivity is attributed to an unusual non-planar conformation that the inhibitor adopts when binding to the ATP-binding site of the RSK2 N-terminal kinase domain.[5]
Comparison with Alternative RSK Inhibitors
To provide a comprehensive assessment, it is crucial to compare this compound with other commonly used RSK inhibitors, such as BI-D1870 and FMK.
Table 2: Comparative Potency of RSK Inhibitors
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Notes |
| This compound | 6 | 4 | 13 | Not reported | Potent pan-RSK inhibitor. |
| BI-D1870 | 31 | 24 | 18 | 15 | ATP-competitive inhibitor with good selectivity for RSK over other AGC kinases. |
| FMK | Not reported | 15 | Not reported | Not reported | Irreversible inhibitor targeting the C-terminal kinase domain of RSK1 and RSK2. |
Data compiled from various sources. Direct comparison should be made with caution due to potential variations in assay conditions.
BI-D1870, another well-characterized RSK inhibitor, also demonstrates pan-RSK activity with nanomolar potency. However, some studies suggest that at higher concentrations, BI-D1870 may exhibit off-target effects on other kinases like Aurora B and PLK1.[6] FMK, in contrast, is an irreversible inhibitor that covalently modifies the C-terminal kinase domain of RSK1 and RSK2.[4] This different mechanism of action can be advantageous for certain experimental designs but may also lead to different off-target profiles.
Signaling Pathway and Experimental Workflow
Understanding the signaling context of RSK is vital for interpreting inhibitor studies. RSK is a key component of the MAPK/ERK signaling cascade, which is activated by various growth factors and mitogens.
A typical workflow for assessing the specificity of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays.
Experimental Protocols
A robust and reproducible experimental protocol is essential for accurately assessing kinase inhibitor specificity. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining inhibitor potency.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
1. Materials:
-
Recombinant human RSK1, RSK2, or RSK3 enzyme
-
Kinase-specific peptide substrate (e.g., for RSK)
-
This compound and other control inhibitors (e.g., BI-D1870)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white, opaque plates
2. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 1 µL of the recombinant RSK enzyme solution.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 0.5 µL of a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific RSK isoform.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent pan-RSK inhibitor with demonstrated efficacy in the low nanomolar range. While comprehensive public data on its kinome-wide selectivity is limited, available information suggests a favorable profile with selectivity over at least some related kinases. When compared to other RSK inhibitors like BI-D1870 and FMK, this compound offers a compelling combination of potency and a distinct mechanism of action from irreversible inhibitors. For researchers investigating the role of RSK in cellular processes and for those in the early stages of drug discovery, this compound represents a valuable tool. However, as with any kinase inhibitor, it is crucial for investigators to perform their own comprehensive selectivity profiling within their specific experimental context to ensure the validity of their findings. The provided experimental protocol for an in vitro kinase assay offers a robust starting point for such an evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Lji308: A Promising Alternative in BI-D1870 Resistant Cancers
For Immediate Release
A comprehensive analysis of preclinical data suggests that the novel pan-Ribosomal S6 Kinase (RSK) inhibitor, Lji308, demonstrates significant efficacy in cancer models characterized by chemoresistance, including those where the first-generation RSK inhibitor BI-D1870 is also active. While direct experimental data on cell lines with acquired resistance specifically to BI-D1870 is not yet available, the superior potency and distinct biochemical profile of this compound indicate its potential as a valuable therapeutic alternative in settings of BI-D1870 resistance. This guide provides a comparative overview of this compound and BI-D1870, summarizing key experimental findings and outlining the methodologies for their evaluation.
Comparative Efficacy in Chemoresistant Models
This compound has consistently shown greater potency in inhibiting cancer cell viability and eradicating cancer stem cells (CSCs) compared to BI-D1870 in various chemoresistant cancer models.[1][2][3] This suggests that this compound may be effective in tumors that do not respond or have developed resistance to other therapies, including potentially BI-D1870.
Table 1: Comparative IC50 Values of RSK Inhibitors
| Compound | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | RSK4 (nM) |
| This compound | 6 | 4 | 13 | N/A |
| BI-D1870 | 31 | 24 | 18 | 15 |
Data compiled from publicly available sources.[4]
Table 2: Efficacy in Eradicating Cancer Stem Cells (CSCs)
| Treatment | Cell Viability (CSC Population) | Cell Viability (Non-CSC Population) |
| This compound (5 µM) | Significant Decrease | Significant Decrease |
| BI-D1870 (2 µM) | Significant Decrease | Significant Decrease |
| Paclitaxel | No Significant Effect | Significant Decrease |
| 5-Fluorouracil | No Significant Effect | Significant Decrease |
Data adapted from a study on triple-negative breast cancer (TNBC) chemoresistant models.[1] this compound demonstrated the greatest efficacy in reducing the viability of both CSC and non-CSC populations.[1]
Signaling Pathways and Mechanisms of Action
Both this compound and BI-D1870 are ATP-competitive inhibitors of RSK, a family of serine/threonine kinases that are key downstream effectors of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and drug resistance. By inhibiting RSK, these compounds can block the phosphorylation of downstream substrates, such as Y-box binding protein-1 (YB-1), leading to the suppression of tumor growth and the induction of apoptosis.[1][4]
Experimental Protocols
To facilitate the direct comparison of this compound and BI-D1870, particularly in the context of acquired resistance, the following standardized experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, BI-D1870, or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound, BI-D1870, or a vehicle control at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for RSK Pathway Inhibition
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RSK, total RSK, phospho-YB-1, total YB-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While further studies are required to definitively establish the efficacy of this compound in cell lines with acquired resistance to BI-D1870, the existing preclinical evidence strongly supports its potential as a superior and more potent RSK inhibitor.[1][5] this compound's ability to effectively target chemoresistant cancer cells and cancer stem cells, coupled with its favorable biochemical profile, makes it a compelling candidate for further investigation in clinical settings where resistance to existing therapies, including other RSK inhibitors, is a major challenge. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
- 1. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RSK with the novel small-molecule inhibitor this compound overcomes chemoresistance by eliminating cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lji308: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Lji308, a potent pan-ribosomal S6 protein kinase (RSK) inhibitor. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Essential Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates cautious handling and disposal. This compound, with the chemical name 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol, should be treated as a potentially hazardous substance.[1] All personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Chemical Data:
| Property | Value |
| Chemical Name | 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol[1] |
| Molecular Formula | C21H18F2N2O2 |
| Intended Use | Laboratory research as a pan-RSK inhibitor[1][2][3][4] |
Step-by-Step Disposal Protocol
The following procedures outline the recommended steps for the safe disposal of this compound, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated consumables such as pipette tips, tubes, and weighing papers must be collected in a separate, sealed plastic bag or container also labeled as hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing this compound waste with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound" and "2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol"), concentration (if applicable), and the appropriate hazard symbols.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Institutional Waste Management:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS team with a complete inventory of the waste being disposed of.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Lji308
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Lji308, a potent pan-ribosomal S6 protein kinase (RSK) inhibitor. Given that this compound is intended for laboratory research use only and its toxicological properties have not been fully investigated, adherence to these protocols is essential to ensure personnel safety and experimental integrity.[1]
Chemical and Physical Properties
This compound, with the chemical name 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol, is a solid, typically a white to beige or light yellow to yellow powder.[2][3] Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₈F₂N₂O₂ | [1][4][5] |
| Molecular Weight | 368.38 g/mol | [1][4][5] |
| CAS Number | 1627709-94-7 | [1][2][4][5] |
| Purity | ≥98% (HPLC) | [1][4] |
| Solubility | Soluble to 50 mM in DMSO | [4] |
| Storage Temperature | -20°C | [1][4] |
Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet from Tocris Bioscience indicates that this compound does not meet the criteria for hazard classification under EC Directives, it is crucial to handle this research chemical with a high degree of caution as its full hazard profile is unknown.[1] The following PPE and safety measures are mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat must be worn at all times. |
| Respiratory | Use in a well-ventilated area. For weighing or procedures that may generate dust, a fume hood is required. |
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage of Powder: Store the solid compound in a tightly sealed container at -20°C.[1][4]
-
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation in a chemical fume hood to avoid inhalation of the powder.
-
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mM).[3][4]
-
Ensure the powder is fully dissolved. Gentle warming or vortexing may be required.
-
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to one year). For short-term storage, -20°C is acceptable for up to one month.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including empty vials and contaminated weighing paper, in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock and working solutions, as well as cell culture media from treated cells, should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of in a designated solid hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Protocols and Signaling Pathway
This compound is a potent inhibitor of all isoforms of the p90 ribosomal S6 kinase (RSK), which is a key component of the MAPK/ERK signaling pathway.[1][4] Inhibition of RSK by this compound prevents the phosphorylation of downstream targets, such as the Y-box binding protein 1 (YB-1).[1][4]
This compound Signaling Pathway Inhibition
The diagram below illustrates the inhibitory action of this compound on the RSK signaling pathway.
Key In Vitro Experimental Methodologies
The following are summarized protocols for common experiments involving this compound.
Cell Viability Assay:
-
Cell Plating: Plate cells (e.g., MDA-MB-231, H358) in 96-well plates at a density of 1000-5000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. Typical concentrations range from 1 µM to 100 µM.[5]
-
Incubation: Incubate the cells with this compound for a specified period, typically 72 to 96 hours.[5]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Western Blot for YB-1 Phosphorylation:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated YB-1 (S102).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total YB-1 or a loading control protein like vinculin or α-tubulin.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
